CB-64D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23NO2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3 |
InChI Key |
YVMTWTZIAIUURI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O |
Synonyms |
8-benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one CB 64D CB 64L CB-64D CB-64L |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CB-64D
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-64D is a potent and highly selective synthetic agonist for the sigma-2 (σ2) receptor.[1] Emerging as a significant tool in oncological research, this compound's mechanism of action is centered on its ability to induce a novel form of apoptosis in cancer cells, independent of common cell death pathways. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its receptor binding profile, the signaling pathways it modulates, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Selective Sigma-2 Receptor Agonism and Caspase-Independent Apoptosis
The primary mechanism of action of this compound is its function as a selective agonist of the sigma-2 receptor. This receptor is notably overexpressed in a variety of tumor cell types, making it a promising target for cancer therapeutics.[2] Upon binding to the sigma-2 receptor, this compound initiates a signaling cascade that culminates in apoptotic cell death. A key characteristic of this process is its independence from the caspase family of proteins, which are central to many other apoptotic pathways.[2][3] This suggests that this compound may be effective in cancer cells that have developed resistance to conventional chemotherapeutics that rely on caspase-dependent apoptosis.
Quantitative Data: Receptor Binding Affinity
The selectivity and potency of this compound are quantified by its binding affinity (Ki) for sigma-1 and sigma-2 receptors, as well as its off-target affinity for other receptors, such as the mu (µ) opioid receptor.
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Mu (µ) Opioid Receptor Ki (nM) | Sigma-2 Selectivity (fold over Sigma-1) |
| This compound | 3063 | 16.5 | 37.6 | 185 |
| CB-64L (enantiomer) | 10.5 | 154 | - | 0.07 |
| CB-184 | 7436 | 13.4 | 4.5 | 554 |
Data compiled from Bowen et al., 1995.[1]
Signaling Pathways
The precise signaling pathway initiated by the activation of the sigma-2 receptor by this compound is an active area of research. However, evidence suggests a multi-faceted mechanism that leads to apoptosis.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Receptor Binding Assays
These assays are crucial for determining the binding affinity and selectivity of this compound for sigma receptors.
Protocol: Sigma Receptor Radioligand Binding Assay
-
Tissue Preparation:
-
Homogenize guinea pig brain (for sigma-1) or rat liver (for sigma-2) in 50 mM Tris-HCl buffer (pH 8.0).
-
Centrifuge the homogenate and resuspend the pellet to obtain membrane preparations.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane homogenate (~300 µg protein) with the radioligand.
-
For sigma-1 assays, use --INVALID-LINK---pentazocine.
-
For sigma-2 assays, use [3H]-1,3-di-o-tolylguanidine ([3H]DTG) in the presence of (+)-pentazocine to block sigma-1 sites.
-
-
Add varying concentrations of this compound (or other competing ligands) to displace the radioligand.
-
Incubate at room temperature.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Cytotoxicity Assays
These assays quantify the cell-killing effects of this compound.
Protocol: Lactate Dehydrogenase (LDH) Release Assay
-
Cell Culture:
-
Seed breast cancer cells (e.g., MCF-7, T47D) in a 96-well plate and allow them to adhere.
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 48 hours).
-
Include control wells with untreated cells and wells with a lysis buffer to determine maximum LDH release.
-
-
LDH Measurement:
-
After incubation, carefully collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit. Add the reaction mixture from the kit to the supernatant.
-
Incubate at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
-
Apoptosis Assays
These assays are used to confirm that cell death is occurring via apoptosis and to characterize the pathway.
Protocol: Annexin V Binding Assay
-
Cell Preparation:
-
Treat cells (e.g., MCF-7) with this compound (e.g., 100 µM) for 48 hours.
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC) and a viability dye (e.g., propidium iodide, PI).
-
Incubate at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effects of this compound on cancer cells.
Caption: General experimental workflow for this compound evaluation.
Conclusion
This compound represents a significant research tool and a potential therapeutic lead due to its selective agonism of the sigma-2 receptor and its ability to induce a unique, caspase-independent apoptotic pathway in cancer cells. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the sigma-2 receptor. Further investigation into the downstream effectors of this compound-induced calcium signaling and endoplasmic reticulum stress will be critical in fully mapping its mechanism of action.
References
- 1. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor agonists activate a novel apoptotic pathway and potentiate antineoplastic drugs in breast tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Molecular Mechanisms on the Role of the Sigma-1 Receptor in the Action of Cocaine and Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
CB-64D: A Selective Sigma-2 Receptor Agonist for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
CB-64D, also known as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a potent and highly selective agonist for the sigma-2 (σ2) receptor.[1] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is gaining significant attention as a therapeutic target due to its overexpression in a variety of proliferating cancer cells and its involvement in neurological disorders. This compound serves as a critical research tool for elucidating the physiological and pathophysiological roles of the σ2 receptor and as a potential lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of CB-to-date, including its binding profile, mechanism of action, and detailed experimental protocols for its characterization.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological properties.
Table 1: Receptor Binding Affinity and Selectivity of this compound
| Receptor Subtype | Ligand | Ki (nM) | Selectivity (σ1/σ2) | Reference |
| Sigma-1 (σ1) | This compound | 3063 | 185-fold for σ2 | [1] |
| Sigma-2 (σ2) | This compound | 16.5 | [1] | |
| µ-Opioid | This compound | 37.6 | [1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | EC50 | Reference |
| MCF-7 (Breast Cancer) | LDH Release | Cytotoxicity | Similar to other breast cancer cell lines | [2] |
| T47D (Breast Cancer) | Apoptosis (TUNEL) | DNA Fragmentation | Not explicitly quantified | |
| SK-N-SH (Neuroblastoma) | Apoptosis | Not specified | Not explicitly quantified |
Note: Specific EC50 values for this compound-induced cytotoxicity are not consistently reported across the literature; however, its pro-apoptotic effects are well-documented.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the σ2 receptor. The downstream signaling cascade initiated by this compound is complex and appears to be cell-type dependent, but key events include the modulation of intracellular calcium homeostasis and the induction of a unique apoptotic pathway.
Signaling Pathways
Activation of the σ2 receptor by this compound has been shown to trigger an increase in intracellular calcium concentration ([Ca2+]i). This calcium mobilization is thought to originate from intracellular stores, such as the endoplasmic reticulum. The elevated calcium levels can then activate various downstream effectors, ultimately leading to apoptosis.
The apoptotic pathway induced by this compound is noteworthy for its apparent independence from the classical caspase-dependent and p53-mediated pathways. Studies have shown that caspase inhibitors do not block this compound-induced cell death. This suggests that this compound activates a novel, alternative apoptotic cascade, which may offer therapeutic advantages, particularly in cancers that have developed resistance to conventional chemotherapeutics that rely on caspase activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Sigma-2 Receptor Binding Assay
This protocol is adapted from standard radioligand binding assays for σ2 receptors.
Objective: To determine the binding affinity (Ki) of this compound for the σ2 receptor.
Materials:
-
Rat liver membrane homogenates (source of σ2 receptors)
-
[3H]-DTG (1,3-di-o-tolyl-guanidine) as the radioligand
-
(+)-Pentazocine (to mask σ1 receptors)
-
This compound (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 8.0
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of rat liver membrane homogenate (~150 µg protein)
-
50 µL of assay buffer containing a fixed concentration of (+)-pentazocine (e.g., 100 nM) to saturate σ1 receptors.
-
25 µL of varying concentrations of this compound.
-
25 µL of [3H]-DTG at a final concentration near its Kd for the σ2 receptor (e.g., 3-5 nM).
-
-
For determining non-specific binding, a parallel set of tubes is prepared with an excess of a non-labeled ligand (e.g., 10 µM haloperidol) instead of this compound.
-
Incubate the plate at room temperature for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression analysis to determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the EC50 of this compound for cytotoxicity in a given cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the concentration-response curve and determine the EC50 value using non-linear regression.
Apoptosis (Annexin V) Assay
This assay is used to detect one of the early markers of apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Synthesis
Pharmacokinetics
To date, there is no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Further studies are required to characterize its in vivo behavior, which is a critical step in its development as a potential therapeutic agent.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the sigma-2 receptor in health and disease. Its high selectivity and pro-apoptotic activity in cancer cells, which occurs through a novel caspase-independent pathway, make it an intriguing candidate for further preclinical and clinical investigation. The experimental protocols provided in this guide offer a framework for researchers to characterize this compound and other selective sigma-2 receptor agonists. Future research should focus on elucidating the complete signaling cascade of the σ2 receptor, determining the pharmacokinetic profile of this compound, and exploring its therapeutic potential in various disease models.
References
An In-depth Technical Guide to the Structure and Chemical Properties of CB-64D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological interactions of CB-64D, a significant ligand in sigma (σ) and opioid receptor research.
Chemical Structure and Properties
This compound is chemically identified as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one . It is a member of the morphinan class of compounds.
Chemical Structure:
Caption: 2D representation of the chemical structure of this compound.
Physicochemical Properties:
Quantitative Binding Affinity Data:
This compound exhibits a distinct binding profile for sigma and opioid receptors. The following table summarizes its binding affinities, expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) [nM] |
| Sigma-1 (σ1) | 3063 |
| Sigma-2 (σ2) | 16.5 |
| Mu (µ) Opioid | 37.6 |
Data sourced from Bowen et al. (1995)[1]
This data highlights that this compound is a potent ligand for both the sigma-2 and mu-opioid receptors, with significantly lower affinity for the sigma-1 receptor.
Experimental Protocols
The binding affinities presented above are typically determined through radioligand binding assays. Below are generalized yet detailed methodologies for performing such assays for sigma and mu-opioid receptors.
2.1. Sigma-2 (σ2) Receptor Radioligand Binding Assay
This protocol is a competitive binding assay to determine the affinity of a test compound (like this compound) for the σ2 receptor.
Workflow:
Caption: Workflow for a sigma-2 receptor radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat liver) or cells expressing σ2 receptors in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-ditolylguanidine, [3H]DTG), and varying concentrations of the test compound (this compound).
-
To ensure selectivity for the σ2 receptor, a high concentration of a σ1-selective ligand (e.g., (+)-pentazocine) is added to "mask" the σ1 sites.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-radiolabeled σ2 ligand).
-
Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2.2. Mu (µ) Opioid Receptor Radioligand Binding Assay
This protocol follows a similar principle to the σ2 assay but uses a µ-opioid selective radioligand.
Workflow:
Caption: Workflow for a mu-opioid receptor radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Prepare membranes from a source rich in µ-opioid receptors, such as rat brain tissue or a cell line stably expressing the receptor. The procedure is analogous to that described for the σ2 receptor assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a µ-opioid selective radioligand (e.g., [3H]DAMGO), and varying concentrations of the test compound (this compound).
-
Include controls for total and non-specific binding (using a high concentration of a non-radiolabeled µ-opioid agonist like naloxone).
-
Incubate at an appropriate temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Quantification:
-
Perform rapid filtration and liquid scintillation counting as described for the σ2 receptor assay.
-
-
Data Analysis:
-
Calculate the IC50 and Ki values as described previously.
-
Signaling Pathways
This compound is expected to initiate intracellular signaling cascades through its interaction with σ2 and µ-opioid receptors. The following diagrams illustrate the generally accepted signaling pathways for these receptors.
3.1. Sigma-2 (σ2) Receptor Signaling
The σ2 receptor, now identified as TMEM97, is an intracellular protein primarily located in the endoplasmic reticulum. Its signaling is not as well-defined as that of GPCRs but is known to involve calcium homeostasis and interactions with other signaling proteins.
Caption: Postulated signaling pathway for the sigma-2 receptor upon ligand binding.
Upon binding of an agonist like this compound, the σ2 receptor is thought to induce a conformational change that leads to:
-
Calcium Mobilization: Release of calcium ions (Ca2+) from intracellular stores within the endoplasmic reticulum.
-
Modulation of other Receptors: Interaction with and modulation of the activity of other signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR), which can, in turn, activate downstream pathways like the PKC/RAF cascade.
These events can ultimately influence cellular processes such as proliferation and apoptosis.
3.2. Mu (µ) Opioid Receptor Signaling
The µ-opioid receptor is a classic G-protein coupled receptor (GPCR). Its activation by an agonist initiates a cascade of intracellular events.
Caption: Overview of the mu-opioid receptor signaling cascade.
Activation of the µ-opioid receptor by this compound is expected to lead to:
-
G-protein Coupling: The receptor couples to inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
MAPK Pathway Activation: The G-protein activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK.
-
β-Arrestin Recruitment: This leads to receptor desensitization and internalization, a key mechanism in the development of tolerance to opioids. β-arrestin can also act as a scaffold for other signaling molecules, including those in the MAPK pathway.
The specific downstream consequences of this compound binding, such as its effects on cell viability, proliferation, or specific neuronal functions, would require further dedicated experimental investigation using functional assays like calcium flux measurements, cAMP assays, and Western blotting for phosphorylated signaling proteins like ERK.
Synthesis
The synthesis of this compound and related compounds has been achieved via a Claisen-Schmidt condensation .[1] This reaction involves the condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. In the context of this compound synthesis, this would involve the reaction of a 7-keto morphan precursor with benzaldehyde.
Logical Flow of Synthesis:
Caption: General logical workflow for the synthesis of this compound.
A detailed, step-by-step protocol for the synthesis of the specific enantiomer (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one would require access to the primary literature and potentially supplementary information from the original publications.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of sigma-2 and mu-opioid receptors. Its distinct binding profile allows for the differential study of these two important receptor systems. The information provided in this guide on its structure, chemical properties, methods for its characterization, and its likely signaling mechanisms should serve as a comprehensive resource for researchers in pharmacology and drug development. Further studies are warranted to fully elucidate the specific downstream cellular effects of this interesting compound.
References
A Technical Guide to the Binding Affinity of CB-64D for Sigma-2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of CB-64D, a potent and selective sigma-2 (σ2) receptor ligand. This document details its binding affinity, the experimental protocols for its characterization, and the relevant cellular signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.
Introduction
This compound, chemically known as (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one, is a member of a novel class of sigma receptor ligands. It is the (+)-isomer of the benzomorphan-7-one series and has demonstrated high affinity and significant selectivity for the sigma-2 receptor over the sigma-1 (σ1) receptor. This enantioselectivity is a key feature, as its (-)-isomer, CB-64L, shows a preference for the sigma-1 receptor[1]. The high affinity and selectivity of this compound make it a valuable pharmacological tool for the investigation of sigma-2 receptor function and for the development of novel therapeutics targeting this receptor, which is implicated in various pathological conditions, including cancer and neurological disorders[1][2][3][4].
Data Presentation: Binding Affinity of this compound and Related Compounds
The binding affinities of this compound and its related compounds were determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data presented below summarizes the binding profile of these compounds for sigma-1, sigma-2, and mu (µ) opioid receptors, highlighting the selectivity of this compound for the sigma-2 receptor.
| Compound | Sigma-1 (σ1) Ki (nM) | Sigma-2 (σ2) Ki (nM) | Mu (µ) Opioid Ki (nM) | σ2 Selectivity (σ1 Ki / σ2 Ki) |
| This compound | 3063 | 16.5 | 37.6 | 185-fold |
| CB-64L | 10.5 | 154 | - | 0.07-fold |
| CB-184 | 7436 | 13.4 | 4.5 | 554-fold |
| CB-182 | 27.3 | 35.5 | - | 0.77-fold |
| Data sourced from Bowen et al. (1995). |
Experimental Protocols: Radioligand Binding Assays
The determination of the binding affinity of this compound for sigma-2 receptors is typically achieved through competitive radioligand binding assays. The following is a detailed methodology based on established protocols for sigma receptor binding studies.
Membrane Preparation
-
Tissue Source: Rat liver membrane homogenates are commonly used as a rich source of sigma-2 receptors.
-
Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes.
-
Resuspension: The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.
Competitive Binding Assay
-
Radioligand: [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) is a commonly used non-selective radioligand that binds to both sigma-1 and sigma-2 receptors.
-
Masking Ligand: To measure binding to sigma-2 receptors specifically, a high concentration of a selective sigma-1 ligand, such as (+)-pentazocine (typically 100 nM to 1 µM), is included to saturate and "mask" the sigma-1 sites.
-
Incubation: The membrane preparation is incubated in a final volume of 250 µL containing the radioligand ([3H]DTG), the masking ligand ((+)-pentazocine), and varying concentrations of the competing ligand (this compound).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-90 minutes).
Separation of Bound and Free Ligand
-
Rapid Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
Quantification and Data Analysis
-
Scintillation Counting: The radioactivity trapped on the filters, which represents the bound radioligand, is measured using a liquid scintillation counter.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value for the competing ligand (this compound) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways Associated with the Sigma-2 Receptor
The sigma-2 receptor, now identified as TMEM97, is known to interact with the progesterone receptor membrane component 1 (PGRMC1) and is involved in various cellular signaling cascades. These pathways regulate key cellular functions and are implicated in the pathophysiology of several diseases.
Caption: Sigma-2 receptor signaling pathways modulated by ligands like this compound.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This compound is a highly valuable research tool characterized by its potent and selective binding to the sigma-2 receptor. With a Ki value of 16.5 nM for the sigma-2 receptor and a 185-fold selectivity over the sigma-1 receptor, it allows for the specific investigation of sigma-2 receptor pharmacology and function. While it also exhibits affinity for the mu-opioid receptor, its high selectivity for sigma-2 over sigma-1 receptors makes it a critical ligand for differentiating the roles of these two sigma receptor subtypes. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide will aid researchers in utilizing this compound to further elucidate the role of the sigma-2 receptor in health and disease.
References
- 1. This compound and CB-184: ligands with high sigma 2 receptor affinity and subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structures of the σ2 receptor enable docking for bioactive ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Sigma-2 Receptor (TMEM97) in Oncology: A Technical Guide to its Role, Signaling, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The sigma-2 receptor, now identified as the transmembrane protein 97 (TMEM97), has emerged as a compelling target in oncology.[1][2] Characterized by its significant overexpression in a wide variety of proliferating tumor cells compared to quiescent normal tissues, it serves as a valuable biomarker for cancer diagnosis and prognosis.[3][4] This technical guide provides an in-depth exploration of the sigma-2 receptor's central role in cancer biology, detailing its involvement in key signaling pathways that govern cell proliferation and survival. We present a comprehensive summary of quantitative data on receptor expression and ligand efficacy, detailed protocols for essential experimental assays, and visual diagrams of associated signaling cascades and workflows to facilitate a deeper understanding and guide future research and drug development efforts in this promising area.
The Sigma-2 Receptor: A Biomarker of Proliferation
First distinguished pharmacologically from the sigma-1 receptor in 1990, the gene encoding the sigma-2 receptor was identified as TMEM97 in 2017.[1] This 21.5 kDa protein is primarily located within the endoplasmic reticulum but is also found in the plasma membrane and other organelles. A key characteristic of the sigma-2 receptor is its differential expression in proliferating versus quiescent cells. Numerous studies have consistently demonstrated a significantly higher density of sigma-2 receptors in rapidly dividing cancer cells, establishing it as a robust biomarker for the proliferative status of solid tumors. This overexpression has been observed in a multitude of cancers, including breast, lung, pancreatic, prostate, ovarian, and melanoma.
Quantitative Analysis of Sigma-2 Receptor Expression and Ligand Efficacy
The differential expression of the sigma-2 receptor in cancerous versus normal tissue, and the potent effects of its ligands, are well-documented. The following tables provide a summary of quantitative data on sigma-2 receptor expression in various cancer cell lines and the binding affinities and cytotoxic efficacy of representative sigma-2 receptor ligands.
Table 1: Sigma-2 Receptor/TMEM97 Expression in Human Cancer Cell Lines
| Cancer Type | Cell Line | Sigma-2/TMEM97 Expression Level | Reference |
| Lung Cancer | NCI-H460 | High | |
| Colon Cancer | HCT-15 | High | |
| Breast Cancer | MCF7 | High | |
| Pancreatic Cancer | BxPC-3 | High (PGRMC1) | |
| Melanoma | MDA-MB-435 | Low | |
| CNS Cancer | SF268 | Low | |
| Breast Cancer | MDA-MB-231 | Low |
Table 2: Binding Affinities (Ki) of Selected Sigma-2 Receptor Ligands
| Ligand | Sigma-2 Ki (nM) | Sigma-1 Ki (nM) | Selectivity (σ1/σ2) | Reference |
| (±)-7 | 0.59 ± 0.02 | 48.4 ± 7.7 | 82 | |
| (±)-8 | 4.92 ± 0.59 | 108 ± 35 | ~22 | |
| ZINC450573233 | - | - | 30 | |
| ZINC895657866 | - | - | 46 | |
| R(-)PPAP | 61 | 11 | 0.18 | |
| Ibogaine | 90.4 and 250 | 9310 | ~37-103 | |
| SW120 | 11 | 450 | ~41 |
Table 3: Cytotoxic Efficacy (IC50) of Selected Sigma-2 Receptor Ligands in Cancer Cell Lines
| Ligand | Cell Line | Cancer Type | IC50 (µM) | Reference |
| A011 | MCF-7 | Breast Cancer | 3.79 ± 0.13 | |
| A011 | MCF-7/ADR | Breast Cancer (Adriamycin-Resistant) | 5.35 ± 0.42 | |
| A011 | A549 | Lung Cancer | 4.59 ± 0.35 | |
| A011 | A549/DDP | Lung Cancer (Cisplatin-Resistant) | 7.74 ± 0.32 | |
| A011 | HepG2 | Liver Cancer | 4.07 ± 0.25 | |
| A011 | HepG2/DDP | Liver Cancer (Cisplatin-Resistant) | 8.29 ± 0.04 | |
| Siramesine | EMT-6 | Mouse Breast Cancer | - | |
| WC-26 | EMT-6 | Mouse Breast Cancer | - | |
| SV119 | EMT-6 | Mouse Breast Cancer | - | |
| RHM-138 | EMT-6 | Mouse Breast Cancer | - |
Signaling Pathways Involving the Sigma-2 Receptor in Cancer
The sigma-2 receptor exerts its influence on cancer cells through modulation of several critical signaling pathways. These pathways are integral to cell proliferation, survival, and apoptosis.
Pro-Proliferative Signaling
The sigma-2 receptor is implicated in promoting cell proliferation through its interaction with key signaling molecules. By potentially interacting with Epidermal Growth Factor Receptor (EGFR), it can influence downstream pathways such as the Raf-MEK-ERK and PI3K-Akt-mTOR cascades, which are central regulators of cell growth and division.
Sigma-2 Receptor Pro-Proliferative Signaling Pathway
Induction of Apoptosis
Conversely, sigma-2 receptor agonists have been shown to induce apoptosis in cancer cells through various mechanisms. These include caspase-dependent and -independent pathways, the generation of reactive oxygen species (ROS), and disruption of lysosomal and mitochondrial function. This dual role in both promoting proliferation and mediating cell death makes the sigma-2 receptor a complex and intriguing therapeutic target.
Sigma-2 Receptor Agonist-Induced Apoptotic Pathways
The Role of PGRMC1
Progesterone Receptor Membrane Component 1 (PGRMC1) is another protein that has been closely associated with the sigma-2 receptor. While initially thought to be the same entity, it is now understood that TMEM97 and PGRMC1 are distinct proteins that can form a functional complex. PGRMC1 itself is implicated in cancer progression, promoting cell survival and chemoresistance. Its interaction with EGFR and cytochrome P450 enzymes can enhance tumor growth.
PGRMC1 Signaling in Cancer
Experimental Protocols
A variety of experimental techniques are employed to study the sigma-2 receptor. Below are detailed protocols for key assays.
Radioligand Binding Assay for Sigma-2 Receptors
This assay is used to determine the density of sigma-2 receptors in a given tissue or cell preparation and to measure the binding affinity of novel ligands.
Materials:
-
Membrane homogenates from tissue or cells expressing sigma-2 receptors (e.g., rat liver)
-
[³H]DTG (1,3-di-o-tolyl-guanidine) as the radioligand
-
(+)-Pentazocine to mask sigma-1 receptor binding sites
-
Test compounds (unlabeled ligands) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well plates
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Prepare membrane homogenates from the tissue or cells of interest.
-
In a 96-well plate, add the membrane homogenate (typically ~300 µg protein).
-
Add (+)-pentazocine to a final concentration of 100 nM to all wells to saturate sigma-1 receptors.
-
For competition assays, add varying concentrations of the unlabeled test compound.
-
Add [³H]DTG to a final concentration of approximately 5 nM.
-
The total reaction volume should be brought to 150-200 µL with assay buffer.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration (e.g., 10 µM) of a non-radioactive sigma ligand like haloperidol.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data can be analyzed using appropriate software (e.g., GraphPad Prism) to determine Bmax (receptor density) and Ki (inhibitory constant) values.
Workflow for a Sigma-2 Receptor Radioligand Binding Assay
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to evaluate the anti-cancer effects of sigma-2 receptor ligands.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS in HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the sigma-2 receptor ligand. Include a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Workflow for a Cell Viability (MTT) Assay
Western Blotting for TMEM97
Western blotting is used to detect and quantify the expression of TMEM97 protein in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TMEM97
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against TMEM97 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Conclusion and Future Directions
The sigma-2 receptor/TMEM97 represents a highly promising and multifaceted target in the field of oncology. Its overexpression in proliferating cancer cells positions it as a valuable biomarker for diagnostic and prognostic applications. Furthermore, the ability of sigma-2 receptor ligands to modulate critical signaling pathways involved in cell proliferation and apoptosis underscores its therapeutic potential. The development of novel, highly selective sigma-2 receptor agonists and antagonists, as well as their use in targeted drug delivery systems, holds significant promise for the future of cancer therapy. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying the diverse functions of the sigma-2 receptor and its interacting partners, which will be instrumental in translating the potential of this target into effective clinical applications for a wide range of malignancies.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Study of the Relationship between Sigma Receptor Expression Levels and Some Common Sigma Ligand Activity in Cancer Using Human Cancer Cell Lines of the NCI-60 Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: TMEM97 as the Molecular Target of CB-64D
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the transmembrane protein 97 (TMEM97), its role as the sigma-2 receptor (σ₂R), and its interaction with the selective ligand CB-64D. It details the quantitative binding data, key signaling pathways, and comprehensive experimental protocols for studying this interaction.
Introduction: Unveiling TMEM97, the Sigma-2 Receptor
For decades, the sigma-2 receptor (σ₂R) was known as a distinct pharmacological entity, highly expressed in proliferating cancer cells and implicated in various neurological processes.[1][2] Its molecular identity, however, remained elusive until 2017, when it was identified as Transmembrane Protein 97 (TMEM97).[1][2] TMEM97 is a four-pass transmembrane protein primarily located in the endoplasmic reticulum but also found at the plasma membrane and lysosomes.[3]
Functionally, TMEM97 is a multifaceted protein involved in critical cellular processes, including cholesterol homeostasis, calcium signaling, and the regulation of cell proliferation and survival. Its overexpression in numerous cancers, such as breast, lung, and ovarian cancers, often correlates with poor clinical outcomes, positioning it as a significant biomarker and therapeutic target. The development of selective ligands, such as this compound, has been instrumental in characterizing the function of TMEM97 and exploring its therapeutic potential.
Quantitative Data: Binding Affinity and Selectivity of TMEM97 Ligands
The pharmacological characterization of TMEM97 relies on ligands with high affinity and selectivity. This compound is a notable compound that exhibits a strong preference for the sigma-2 receptor over the sigma-1 receptor (σ₁R). This selectivity is crucial for minimizing off-target effects in experimental and therapeutic contexts. The binding affinities (Ki) of this compound and other relevant ligands are summarized below.
| Ligand | Target | Ki (nM) | Selectivity (σ₁/σ₂) | Reference |
| (+)-CB-64D | Sigma-2 Receptor (TMEM97) | 16.5 ± 2.7 | 185-fold | |
| Sigma-1 Receptor | 3063 ± 78 | |||
| (+)-CB-184 | Sigma-2 Receptor (TMEM97) | 13.4 ± 2.0 | 554-fold | |
| Sigma-1 Receptor | 7436 ± 308 | |||
| (-)-CB-64L | Sigma-2 Receptor (TMEM97) | 154 | 0.068-fold | |
| Sigma-1 Receptor | 10.5 | |||
| Siramesine | Sigma-2 Receptor (TMEM97) | 0.12 | 140-fold | |
| SW120 | Sigma-2 Receptor (TMEM97) | 11 | 40.9-fold | |
| Sigma-1 Receptor | 450 |
Table 1: Comparative binding affinities of selected ligands for sigma-1 and sigma-2 (TMEM97) receptors. A higher selectivity ratio indicates a stronger preference for the sigma-2 receptor.
Key Signaling Pathways Modulated by TMEM97
TMEM97's function is deeply integrated with several fundamental cellular signaling networks. Its modulation by ligands like this compound can trigger significant downstream effects.
Cholesterol Homeostasis
TMEM97 is a critical regulator of cellular cholesterol trafficking. It interacts with multiple proteins to control both the uptake and distribution of cholesterol.
-
LDL Uptake: At the plasma membrane, TMEM97 forms a ternary complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR). This complex enhances the internalization of LDL, a primary carrier of cholesterol in the blood.
-
Lysosomal Egress: TMEM97 binds to the Niemann-Pick C1 (NPC1) protein, which is essential for transporting cholesterol out of lysosomes. By modulating NPC1 availability, TMEM97 controls the release of cholesterol for use in other cellular compartments like the endoplasmic reticulum.
-
Transcriptional Regulation: The expression of TMEM97 itself is regulated by cellular sterol levels. Sterol depletion activates Sterol Regulatory Element-Binding Proteins (SREBPs), which in turn upregulate genes involved in cholesterol synthesis, including TMEM97.
Caption: TMEM97's central role in regulating cellular cholesterol homeostasis.
Calcium Signaling
TMEM97 is involved in modulating intracellular calcium (Ca²⁺) levels, a universal second messenger. Ligands that bind to TMEM97, including this compound, have been shown to evoke a rise in cytosolic Ca²⁺ concentration. This effect appears to be mediated by the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum. Furthermore, TMEM97 has been shown to regulate store-operated calcium entry (SOCE), a critical mechanism for replenishing ER calcium stores and sustaining calcium signaling.
Caption: Modulation of intracellular calcium signaling by TMEM97 ligands.
Wnt/β-Catenin Pathway in Cancer
In certain cancers, particularly breast cancer, TMEM97 has been implicated in the activation of the Wnt/β-catenin signaling pathway, a key regulator of cell growth and differentiation. TMEM97 can interact with the Low-density-lipoprotein-receptor-related protein 6 (LRP6), a co-receptor in the Wnt pathway, enhancing LRP6-mediated signaling. Knockdown of TMEM97 in breast cancer cells has been shown to downregulate this pathway, leading to suppressed tumor growth.
Caption: TMEM97's role in the potentiation of Wnt/β-catenin signaling.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for investigating the interaction of ligands with TMEM97 and the resulting cellular consequences.
Protocol: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound (e.g., this compound) for TMEM97 by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test Compound: this compound dissolved in appropriate solvent (e.g., DMSO).
-
Radioligand: [³H]-Ditolyguanidine ([³H]-DTG), a common ligand for both sigma receptor subtypes.
-
Masking Ligand: (+)-Pentazocine, a selective σ₁R ligand, used to prevent [³H]-DTG from binding to σ₁R.
-
Membrane Preparation: Rat liver membrane homogenates or membranes from cells overexpressing human TMEM97.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation: Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound (this compound).
-
Reaction Setup: In a 96-well plate, combine the following in order:
-
Assay Buffer.
-
(+)-Pentazocine (final concentration ~300 nM) to mask σ₁ receptors.
-
[³H]-DTG (final concentration ~3 nM).
-
Test compound at various concentrations OR vehicle OR 10 µM haloperidol (for non-specific binding).
-
-
Initiation: Add the membrane homogenate (approx. 150 µg protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation.
-
Termination: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
The Sigma-2 Agonist CB-64D: A Technical Guide to its Impact on Intracellular Calcium Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
CB-64D, a selective agonist for the sigma-2 (σ2) receptor, has emerged as a significant pharmacological tool for investigating cellular signaling pathways, particularly those involved in apoptosis. A key mechanism of action for this compound is its ability to modulate intracellular calcium (Ca2+) levels, a critical second messenger implicated in a myriad of cellular processes. This technical guide provides an in-depth analysis of the effects of this compound on intracellular calcium, detailing the quantitative aspects of this modulation, the underlying signaling pathways, and the experimental protocols for its characterization.
Introduction to this compound and Sigma-2 Receptors
This compound is a potent and selective agonist for the sigma-2 receptor, a protein increasingly recognized for its role in cancer biology and neurodegenerative diseases. The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is predominantly located in the endoplasmic reticulum (ER) and other organelle membranes.[1] Its activation by ligands such as this compound has been shown to induce apoptosis in various cancer cell lines, including the human neuroblastoma cell line SK-N-SH.[2] A central event in this pro-apoptotic activity is the disruption of intracellular calcium homeostasis.
Quantitative Effects of this compound on Intracellular Calcium
Activation of the sigma-2 receptor by this compound leads to a rapid and dose-dependent increase in cytosolic free calcium concentration ([Ca2+]i). This effect has been extensively characterized in SK-N-SH human neuroblastoma cells.
Table 1: Quantitative Analysis of this compound-Induced Intracellular Calcium Mobilization in SK-N-SH Cells
| Parameter | Value | Cell Line | Notes | Reference |
| Fold Increase in [Ca2+]i | ~4-fold | SK-N-SH | Following treatment with 100 µM this compound. | [3] |
| Nature of Calcium Rise | Transient, dose-dependent | SK-N-SH | An immediate and transient rise is observed upon stimulation. | [2][4] |
| Sustained Calcium Rise | Yes | SK-N-SH | Prolonged exposure leads to a latent and sustained increase in [Ca2+]i. |
Further research is needed to establish a precise EC50 value for this compound-induced calcium release.
Signaling Pathways of this compound-Mediated Calcium Release
The elevation of intracellular calcium induced by this compound originates from intracellular stores, primarily the endoplasmic reticulum. The signaling cascade initiated by sigma-2 receptor activation culminates in the release of sequestered calcium into the cytosol.
Primary Source of Calcium: The Endoplasmic Reticulum
Secondary Source: Thapsigargin-Insensitive Stores
Interestingly, prolonged exposure to this compound results in a sustained elevation of intracellular calcium that is not affected by thapsigargin pretreatment. This suggests the involvement of a secondary, thapsigargin-insensitive intracellular calcium store.
Downstream Consequences: Apoptosis Induction
The sustained increase in cytosolic calcium is a critical trigger for the induction of apoptosis. This calcium signal is relayed to the mitochondria, leading to the release of pro-apoptotic factors and the activation of caspase cascades.
Caption: Signaling pathway of this compound-induced calcium mobilization and apoptosis.
Experimental Protocols
The following section details the methodology for measuring this compound-induced changes in intracellular calcium levels using a fluorescent calcium indicator.
Measurement of Intracellular Calcium using Fluo-8 AM
This protocol is adapted for use with the human neuroblastoma cell line SK-N-SH.
Materials:
-
SK-N-SH cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Fluo-8 AM (acetoxymethyl) ester
-
Pluronic F-127 (20% solution in DMSO, optional)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Thapsigargin (optional, for studying ER calcium stores)
-
EGTA (optional, for chelating extracellular calcium)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with kinetic reading capabilities and excitation/emission wavelengths of ~490/525 nm.
Procedure:
-
Cell Seeding: Seed SK-N-SH cells into a 96-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment. Culture overnight in a 37°C, 5% CO2 incubator.
-
Dye Loading Solution Preparation:
-
Prepare a 2 to 5 mM stock solution of Fluo-8 AM in anhydrous DMSO.
-
On the day of the experiment, prepare a working dye loading solution by diluting the Fluo-8 AM stock solution in HBSS or your preferred buffer to a final concentration of 2-5 µM.
-
To aid in dye solubilization, Pluronic F-127 can be added to the working solution at a final concentration of 0.02-0.04%.
-
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Add 100 µL of the Fluo-8 AM dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in a CO2 incubator.
-
-
Washing:
-
Gently remove the dye loading solution.
-
Wash the cells twice with 100 µL of HBSS to remove any extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Compound Addition and Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C.
-
Program the instrument to measure fluorescence intensity (kinetic read) at Ex/Em = 490/525 nm.
-
Establish a baseline fluorescence reading for each well for a short period (e.g., 20-30 seconds).
-
Add the desired concentration of this compound (prepared in HBSS) to the wells. The instrument's injectors can be used for precise and rapid addition.
-
Continue to record the fluorescence intensity for a desired period to capture the transient and any sustained calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F0), where F is the fluorescence at any given time point and F0 is the baseline fluorescence before compound addition.
-
Dose-response curves can be generated by plotting the peak fluorescence change against the concentration of this compound.
-
Caption: Workflow for measuring intracellular calcium changes induced by this compound.
Conclusion
This compound serves as a valuable pharmacological probe to dissect the intricate role of sigma-2 receptor-mediated calcium signaling in cellular function and demise. The pronounced effect of this compound on elevating intracellular calcium, primarily through release from the endoplasmic reticulum, underscores a key mechanism by which this compound induces apoptosis. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the sigma-2 receptor and its associated calcium signaling pathways. Future studies should aim to precisely quantify the dose-response relationship of this compound on calcium mobilization and further elucidate the molecular players in the downstream apoptotic cascade.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Intracellular Calcium for the Development and Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Pro-Apoptotic Effects of CB-64D In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-64D is a novel 5-phenylmorphan compound identified as a potent and highly selective sigma-2 (σ2) receptor agonist.[1][2] The σ2 receptor is overexpressed in a variety of tumor cell lines, and its ligands are recognized for their potential to induce cancer cell death and inhibit proliferation.[2][3] this compound has demonstrated significant pro-apoptotic effects in multiple cancer cell lines, including those resistant to standard antineoplastic agents.[1] Notably, the apoptotic mechanism induced by this compound is distinct from classical pathways, operating through a novel, caspase-independent signaling cascade. This technical guide provides an in-depth overview of the in vitro pro-apoptotic effects of this compound, detailing the experimental evidence, methodologies, and the unique mechanism of action.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound, highlighting its receptor binding affinity and cytotoxic activity in various breast cancer cell lines.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (σ1/σ2) |
|---|---|---|
| Sigma-2 (σ2) | 16.5 | \multirow{2}{*}{185-fold} |
| Sigma-1 (σ1) | 3063 |
Data sourced from Bowen WD, et al. (1995).
Table 2: In Vitro Pro-Apoptotic and Cytotoxic Effects of this compound
| Cell Line | p53 Status | Drug Resistance Phenotype | Assay | Concentration & Time | Observed Effect |
|---|---|---|---|---|---|
| T47D | Mutant | Resistant | Hoechst Staining | 100 µM, 48h | Extensive apoptotic changes |
| MCF-7 | Wild-type | Sensitive | Hoechst Staining | 100 µM, 48h | Extensive apoptotic changes |
| MCF-7 | Wild-type | Sensitive | Annexin V Binding | Dose-dependent | Increased Annexin V binding |
| MCF-7 | Wild-type | Sensitive | LDH Release | Dose-dependent | Increased cytotoxicity |
| SKBr3 | Mutant | Resistant | LDH Release | Dose-dependent | Dose-dependent cytotoxicity |
| MCF-7/Adr- | N/A | Resistant | LDH Release | Dose-dependent | Dose-dependent cytotoxicity |
Data indicates that this compound induces apoptosis and cytotoxicity irrespective of p53 genotype and drug-resistance phenotype.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pro-apoptotic effects of this compound in vitro.
Cell Culture and Treatment
-
Cell Lines: Human breast tumor cell lines (T47D, MCF-7, SKBr3, MCF-7/Adr-) are cultured in the appropriate medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Administration: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, the stock is diluted in a culture medium to the desired final concentrations (e.g., up to 100 µM). Control cells are treated with an equivalent concentration of the vehicle.
Apoptosis Detection by Nuclear Staining (Hoechst 33258)
This method is used to visualize morphological changes in the nucleus characteristic of apoptosis.
-
Cell Seeding: Plate cells onto glass coverslips in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound (100 µM) or vehicle control for 48 hours.
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and stain with Hoechst 33258 dye (1 µg/mL in PBS) for 10 minutes.
-
Visualization: Mount the coverslips onto microscope slides and observe under a fluorescence microscope. Apoptotic cells are identified by condensed chromatin and fragmented nuclei.
Terminal Deoxynucleotidyl Transferase-mediated dUTP Nick End Labeling (TUNEL) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Prepare cells on slides as described for Hoechst staining (Steps 1-3).
-
Permeabilization: Permeabilize cells with 0.1% Triton X-100 in sodium citrate solution.
-
Labeling: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified chamber.
-
Analysis: Wash the cells and analyze them using a fluorescence microscope. TUNEL-positive cells, indicating DNA fragmentation, will show bright green fluorescence.
Annexin V Binding Assay
This flow cytometry-based assay detects the translocation of phosphatidylserine to the outer cell membrane, an early event in apoptosis.
-
Cell Treatment: Treat cells in culture plates with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cytotoxicity Assay (Lactate Dehydrogenase Release)
This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon plasma membrane damage.
-
Cell Seeding: Seed cells in 96-well plates.
-
Treatment: Treat cells with a dose range of this compound for 48-72 hours.
-
Sample Collection: Collect the culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measurement: Incubate as per the manufacturer's instructions and measure the absorbance at the appropriate wavelength using a microplate reader. Cytotoxicity is calculated as the percentage of LDH release compared to a maximum LDH release control.
Visualization of Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for in vitro analysis of this compound.
Mechanism of Action: A Novel Caspase-Independent Pathway
A key finding from the in vitro studies of this compound is its ability to induce apoptosis through a mechanism that is independent of the classical caspase cascade.
-
Classical Apoptosis: Most conventional chemotherapeutic agents, such as doxorubicin, induce apoptosis by causing DNA damage, which activates a cascade of cysteine-aspartic proteases (caspases), including initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3). This process leads to the systematic dismantling of the cell.
-
This compound-Induced Apoptosis: In contrast, the apoptosis triggered by this compound is not inhibited by broad-spectrum or specific caspase inhibitors (e.g., ZVAD-FMK, DEVD-CHO). This strongly indicates that this compound activates a novel cell death pathway that bypasses the core caspase machinery. This caspase-independent mechanism is significant because many cancer cells develop resistance to therapy by acquiring mutations that disable the caspase-dependent apoptotic pathway. By activating an alternative pathway, this compound may effectively kill cancer cells that are resistant to conventional drugs.
The precise downstream effectors of the σ2 receptor that mediate this caspase-independent cell death are still under investigation, but this unique mechanism of action makes this compound a promising candidate for further drug development.
Conclusion
This compound is a selective σ2 receptor agonist that effectively induces apoptosis in a range of human breast cancer cell lines in vitro. Its efficacy is maintained in cells with mutant p53 and in those with acquired resistance to standard chemotherapeutics. The most compelling feature of this compound is its novel, caspase-independent mechanism of action, which offers a potential therapeutic strategy to overcome drug resistance in cancer. The data presented in this guide underscore the importance of further investigation into this compound and the σ2 receptor as a valuable target in oncology.
References
Methodological & Application
Application Notes and Protocols for CB-64D in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CB-64D is a potent and selective agonist for the sigma-2 (σ2) receptor, demonstrating significantly higher affinity for the σ2 subtype over the σ1 subtype.[1][2] Emerging research has identified this compound as an inducer of apoptosis in various cancer cell lines, including neuroblastoma and breast cancer.[1][3] Notably, the apoptotic pathway triggered by this compound is distinct from classical apoptosis mechanisms, as it operates independently of p53 and caspases.[3] This unique mechanism of action makes this compound a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its apoptotic effects.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the sigma-2 (σ2) receptor. The binding of this compound to the σ2 receptor initiates a novel signaling cascade that culminates in programmed cell death. A key characteristic of this pathway is its independence from the tumor suppressor protein p53 and the family of caspase proteases, which are central players in the intrinsic and extrinsic apoptotic pathways. Furthermore, this signaling cascade does not involve the release of cytochrome c from the mitochondria or alterations in the mRNA expression levels of the Bcl-2 family of proteins.
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| Sigma-2 | 16.5 | |
| Sigma-1 | 3063 | |
| Mu (µ) Opioid | 37.6 |
Table 2: Experimentally Observed Effective Concentration of this compound
| Cell Line | Concentration | Exposure Time | Observed Effect | Reference |
| MCF-7 | 100 µM | 48 hours | Induction of Apoptosis | |
| T47D | 100 µM | 48 hours | Induction of Apoptosis | |
| SK-N-SH | Not Specified | Not Specified | Induction of Apoptosis |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance of SK-N-SH Cells
The human neuroblastoma cell line SK-N-SH is a suitable model for studying the effects of this compound.
Materials:
-
SK-N-SH cells (e.g., ATCC HTB-11)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells:
-
Quickly thaw the vial of frozen cells in a 37°C water bath.
-
Aseptically transfer the contents to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
Change the medium after 24 hours to remove residual cryoprotectant.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a recommended split ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.
-
Caption: General workflow for SK-N-SH cell culture.
Protocol 2: Induction of Apoptosis with this compound
This protocol describes how to treat cells with this compound to induce apoptosis for subsequent analysis.
Materials:
-
SK-N-SH or other suitable cancer cells (e.g., MCF-7, T47D) in culture
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete growth medium
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells as described in Protocol 1.
-
Seed the cells into the desired plate format (e.g., 2 x 10^5 cells/well for a 6-well plate) and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in complete growth medium from the stock solution. It is recommended to perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Aspirate the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). A 48-hour incubation with 100 µM this compound has been shown to be effective in inducing apoptosis in breast cancer cells.
-
-
Cell Harvesting:
-
After incubation, collect both the culture supernatant (containing floating apoptotic cells) and the adherent cells (by trypsinization).
-
Combine the supernatant and the trypsinized cells for each well.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
The cell pellets are now ready for apoptosis analysis.
-
Protocol 3: Quantification of Apoptosis using Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantitative analysis of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound treated and control cells (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Staining:
-
Resuspend the washed cell pellets from Protocol 2 in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for each sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for Annexin V/PI apoptosis assay.
Troubleshooting
-
Low Apoptotic Induction:
-
Increase this compound concentration: Perform a wider dose-response to find the optimal concentration for your cell line.
-
Increase incubation time: Extend the treatment period (e.g., to 72 hours).
-
Cell line resistance: Some cell lines may be less sensitive. Consider testing other cancer cell lines known to express the sigma-2 receptor.
-
-
High Background Necrosis in Control:
-
Gentle cell handling: Avoid vigorous pipetting or centrifugation.
-
Optimize cell density: Over-confluency can lead to cell death. Ensure cells are in the exponential growth phase when treating.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%).
-
Conclusion
This compound is a valuable pharmacological tool for investigating a novel, caspase-independent apoptotic pathway in cancer cells. The protocols provided herein offer a framework for researchers to effectively utilize this compound in cell culture experiments and to quantify its pro-apoptotic effects. Further investigation into the downstream effectors of the sigma-2 receptor will be crucial for fully elucidating the mechanism of action of this promising compound.
References
Application Notes and Protocols: Determining the Effective Concentration of CB-64D In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
CB-64D is a potent and highly selective sigma-2 (σ2) receptor agonist, demonstrating a significantly higher affinity for the σ2 receptor over the sigma-1 (σ1) receptor.[1] The σ2 receptor is overexpressed in a variety of tumor cell lines and is considered a promising target for cancer therapeutics. Agonists of the σ2 receptor, such as this compound, have been shown to induce apoptosis in cancer cells, making the determination of its effective concentration in vitro a critical step in preclinical drug development. These application notes provide detailed protocols for determining the effective concentration of this compound in vitro using the human neuroblastoma cell line SK-N-SH, a model known to express the σ2 receptor and undergo apoptosis in response to σ2 receptor agonists.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a reference for the expected effective concentration range in in vitro studies.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | |||
| Sigma-2 (σ2) Receptor | 16.5 nM | Rat Liver Membranes | [3] |
| Sigma-1 (σ1) Receptor | 3063 nM | Guinea Pig Brain | [3] |
| Apoptosis Induction | 10 µM | SK-N-SH | |
| Suggested IC50 Range | 1 - 20 µM | Cancer Cell Lines | Based on related compounds |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.
Materials:
-
SK-N-SH human neuroblastoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SK-N-SH cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The suggested concentration range is from 0.1 µM to 100 µM. Remove the old media from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (media only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. A concentration of 10 µM this compound has been shown to induce caspase-dependent apoptosis in SK-N-SH cells.
Materials:
-
SK-N-SH cells
-
This compound (10 µM)
-
Caspase-3 fluorometric assay kit (containing lysis buffer, reaction buffer, DTT, and DEVD-AFC substrate)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment: Seed SK-N-SH cells in a suitable culture dish and treat with 10 µM this compound for 24 hours. Include an untreated control.
-
Cell Lysis: Harvest the cells and prepare cell lysates according to the manufacturer's protocol. This typically involves resuspending the cell pellet in a cold lysis buffer.
-
Assay Reaction: In a 96-well black plate, add the cell lysate, reaction buffer (with DTT), and the caspase-3 substrate (DEVD-AFC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Data Analysis: Express the results as a fold-increase in caspase-3 activity in the this compound-treated sample compared to the untreated control.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
SK-N-SH cells
-
This compound (10 µM)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat SK-N-SH cells with 10 µM this compound for 24 hours.
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Gene Expression Analysis (qPCR)
This protocol describes the analysis of apoptosis-related gene expression (Bcl-2 and Bax) in response to this compound treatment using quantitative real-time PCR (qPCR).
Materials:
-
SK-N-SH cells
-
This compound (10 µM)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for Bcl-2, Bax, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat SK-N-SH cells with 10 µM this compound for 24 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and specific primers for Bcl-2, Bax, and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for determining the IC50 of this compound.
References
Application Notes and Protocols for Studying MDM2 Inhibitors in Neuroblastoma Cell Lines
Note: Initial searches for "CB-64D" did not yield specific results in the context of neuroblastoma research. The following application notes and protocols are based on the well-documented use of MDM2 inhibitors, a prominent class of therapeutic agents investigated for neuroblastoma, and can serve as a template for the evaluation of novel compounds like this compound that target this pathway.
Introduction
Neuroblastoma, a common pediatric solid tumor, frequently retains wild-type p53, a critical tumor suppressor protein. However, the p53 pathway is often inactivated through the overexpression of its primary negative regulator, MDM2.[1][2][3] Inhibition of the MDM2-p53 interaction presents a promising therapeutic strategy to reactivate p53 and induce tumor cell death.[1][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MDM2 inhibitors in neuroblastoma cell line studies, covering experimental design, detailed protocols, and data interpretation.
Mechanism of Action
MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its function. In neuroblastoma cells with wild-type p53, MDM2 inhibitors bind to MDM2, preventing its interaction with p53. This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes, resulting in cell cycle arrest and apoptosis. Some MDM2 inhibitors have also been shown to exert p53-independent anticancer effects.
Data Presentation
Table 1: In Vitro Efficacy of MDM2 Inhibitors in Neuroblastoma Cell Lines
| Cell Line | p53 Status | Compound | IC50 (µM) | Effect on Apoptosis | Reference |
| IMR-32 | Wild-type | Nutlin-3a | Not specified | Increased | |
| MYCN3 | Wild-type | Nutlin-3a | Not specified | Increased | |
| JF | Wild-type | Nutlin-3a | Not specified | Increased | |
| NB-1643 | Wild-type | SP141 | Not specified | Increased | |
| LA1-55n | Null | SP141 | Not specified | Increased | |
| SK-N-SH | Wild-type | RG-7388 | Not specified | Increased Caspase-3/7 | |
| IMR-32 | Wild-type | RG-7388 | Not specified | Increased Caspase-3/7 |
Table 2: Effects of MDM2 Inhibitors on Cell Cycle and Protein Expression
| Cell Line | Compound | Effect on Cell Cycle | p53 Expression | p21 Expression | Reference |
| IMR-32 | Nutlin-3a | Not specified | Rapid accumulation | Not specified | |
| MYCN3 | Nutlin-3a | Not specified | Rapid accumulation | Not specified | |
| JF | Nutlin-3a | Not specified | Rapid accumulation | Not specified | |
| Multiple Lines | SP141 | G2/M Arrest | Increased (in p53 wild-type) | Increased | |
| SK-N-SH | RG-7388 | Not specified | Not specified | Increased | |
| IMR-32 | RG-7388 | Not specified | Not specified | Increased |
Experimental Protocols
References
- 1. MDM2 inhibition sensitizes neuroblastoma to chemotherapy-induced apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p53 pathway and its inactivation in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting MDM2 for Neuroblastoma Therapy: In Vitro and In Vivo Anticancer Activity and Mechanism of Action [pubmed.ncbi.nlm.nih.gov]
Application of CB-64D in Pancreatic Cancer Cell Research: Information Not Currently Available
As of November 2025, a comprehensive review of published scientific literature and clinical trial data reveals no specific information regarding a compound designated "CB-64D" for use in pancreatic cancer cell research. Searches for this compound in relation to pancreatic cancer did not yield any relevant results, suggesting that "this compound" may be an internal codename not yet publicly disclosed, a very new compound that has not been the subject of published research, or potentially an incorrect designation.
While we are unable to provide specific application notes and protocols for this compound, this report offers a detailed overview of current therapeutic strategies and research directions in pancreatic cancer, focusing on compounds with published data that align with the user's request for in-depth information on experimental therapeutics. This includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways for other novel agents being investigated for pancreatic cancer.
Alternative Investigational Agents in Pancreatic Cancer Research
The following sections detail the application of other experimental drugs in pancreatic cancer research, for which public information is available. This information is presented to serve as a template and guide for the kind of data and protocols that would be relevant for a compound like this compound, should information become available.
K-Ras G12D Inhibitors
A significant portion of pancreatic cancers are driven by mutations in the KRAS gene, with the G12D mutation being particularly common.[1] Researchers at the University of California, San Francisco, have developed a new drug candidate that can permanently modify the K-Ras G12D mutation.[1]
Quantitative Data Summary:
| Pancreatic Cancer Cell Line | Assay | Endpoint | Result | Reference |
| K-Ras G12D cell lines | Tumor Growth Assay | Inhibition of Tumor Growth | Significant | [1] |
| Animal Model of Human Cancer | Tumor Growth Assay | Inhibition of Tumor Growth | Significant | [1] |
Experimental Protocols:
-
Cell Culture: Pancreatic cancer cell lines harboring the K-Ras G12D mutation are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Tumor Growth Assay (In Vitro): Cells are seeded in multi-well plates and treated with varying concentrations of the K-Ras G12D inhibitor. Cell viability is assessed at different time points using assays such as the MTT or CellTiter-Glo assay.
-
Animal Models: Human pancreatic cancer cells with the K-Ras G12D mutation are implanted into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, and tumor volume is measured regularly.
Signaling Pathway:
The K-Ras protein is a key component of the MAPK signaling pathway. The G12D mutation leads to constitutive activation of this pathway, promoting cell proliferation and survival.[2] The inhibitor is designed to specifically bind to the mutated K-Ras protein and inactivate it, thereby blocking downstream signaling.
Caption: K-Ras G12D signaling pathway and the point of inhibition.
BXCL701 in Combination with Pembrolizumab
Researchers at Georgetown University's Lombardi Comprehensive Cancer Center are conducting a phase 2 clinical trial of the experimental drug BXCL701 in combination with the immunotherapy drug pembrolizumab (Keytruda) for metastatic pancreatic cancer. BXCL701 is an oral immune activator designed to inflame the tumor microenvironment, making it more susceptible to immunotherapy.
Quantitative Data Summary (Preliminary Phase 2 Trial Data):
| Parameter | Value | Reference |
| Number of Patients | 6 | |
| Progression-Free Survival Rate (at 18 weeks) | 50% | |
| Reduction in CA19-9 Marker (in 3 patients) | 100%, 97%, 73% |
Experimental Protocols (Clinical Trial):
-
Patient Enrollment: Patients with metastatic pancreatic cancer are enrolled in the phase 2 clinical trial.
-
Treatment Regimen: Patients receive a combination of oral BXCL701 and intravenous pembrolizumab.
-
Monitoring: Patients are monitored for treatment safety and efficacy. Tumor response is assessed by imaging, and levels of the cancer marker CA19-9 are measured.
Experimental Workflow:
Caption: Workflow for the BXCL701 and pembrolizumab clinical trial.
General Signaling Pathways in Pancreatic Cancer
Pancreatic cancer is characterized by the dysregulation of several key signaling pathways that drive its growth, survival, and metastasis. Understanding these pathways is crucial for the development of targeted therapies.
Key Signaling Pathways Implicated in Pancreatic Cancer:
-
RTK Pathway (e.g., EGFR): The epidermal growth factor receptor (EGFR) is often overexpressed in pancreatic cancer, leading to increased cell growth and proliferation.
-
TGF-β/SMAD Pathway: The transforming growth factor-beta (TGF-β) pathway plays a dual role, initially acting as a tumor suppressor but later promoting tumor progression and metastasis.
-
Wnt Signaling Pathway: Aberrant activation of the Wnt pathway is found in a majority of pancreatic cancer patients and is implicated in cell proliferation and survival.
-
Hedgehog (SHH) Signaling Pathway: The SHH pathway is involved in maintaining pancreatic cancer stem cells and promoting tumor growth.
-
Notch Signaling Pathway: The Notch pathway is involved in epithelial-mesenchymal transition (EMT) and metastasis.
Generalized Pancreatic Cancer Signaling Network:
Caption: Major signaling pathways driving pancreatic cancer progression.
Should data on "this compound" become publicly available, a similar comprehensive report can be compiled to facilitate research and drug development efforts in the fight against pancreatic cancer.
References
Application Notes: Measuring Cell Viability in Response to the Sigma-2 Receptor Ligand CB-64D
Introduction
The assessment of cell viability is a cornerstone of drug discovery and development, providing critical insights into a compound's cytotoxic or cytostatic effects. These assays are fundamental in determining the therapeutic window and potential toxicity of novel chemical entities. This document provides a detailed methodology for evaluating the impact of CB-64D, a high-affinity sigma-2 (σ2) receptor-selective ligand, on the viability of cultured mammalian cells.[1] While the precise downstream signaling of the σ2 receptor is an area of active investigation, its modulation has been implicated in cancer cell biology, making compounds like this compound important research tools.
The protocol described herein is based on the principle of measuring metabolic activity as an indicator of cell viability. Metabolically active, viable cells reduce a tetrazolium salt to a colored formazan product, or possess a quantifiable amount of ATP.[2][3] Assays such as those utilizing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or measuring ATP levels are widely used for their sensitivity, reliability, and high-throughput compatibility.[2][3] This application note will focus on an MTS-based methodology, which is a colorimetric assay where the amount of formazan produced is directly proportional to the number of living cells in the culture.
Principle of the Assay
The MTS assay is a robust method for determining the number of viable cells in proliferation or cytotoxicity studies. In this assay, the MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. This conversion is carried out by NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells. The quantity of the formazan product is measured by its absorbance at a specific wavelength (typically 490-520 nm). A decrease in the absorbance reading in cells treated with a test compound, such as this compound, compared to untreated control cells, indicates a reduction in cell viability.
Experimental Protocols
I. Materials and Reagents
-
Cell Lines: Appropriate mammalian cell lines for the study (e.g., cancer cell lines known to express the sigma-2 receptor).
-
Cell Culture Medium: Complete growth medium appropriate for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).
-
This compound Stock Solution: High-purity this compound dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C or below.
-
MTS Reagent: A commercially available MTS reagent solution, often supplied with an electron coupling reagent (e.g., phenazine ethosulfate, PES).
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
96-well flat-bottom cell culture plates: Sterile, tissue culture-treated.
-
Multichannel pipettes and sterile pipette tips.
-
Humidified incubator: Maintained at 37°C with 5% CO2.
-
Microplate spectrophotometer: Capable of reading absorbance at 490 nm.
II. Cell Preparation and Seeding
-
Culture the selected cell lines in their recommended complete growth medium in a 37°C, 5% CO2 humidified incubator.
-
Harvest cells that are in the logarithmic growth phase using standard trypsinization procedures for adherent cells or by gentle centrifugation for suspension cells.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via Trypan Blue exclusion).
-
Resuspend the cells in fresh complete growth medium to the desired seeding density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically to ensure cells are in an exponential growth phase at the end of the assay period (typically 60-80% confluency for adherent cells).
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize edge effects, consider not using the outermost wells of the plate for experimental conditions. Fill these wells with 100 µL of sterile PBS or medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach (for adherent cells) and recover.
III. Compound Treatment
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium. The final concentrations should span a range that is expected to capture the dose-response relationship, including a maximal effect and a no-effect concentration. A typical starting range for a novel compound might be from 0.1 nM to 100 µM. Remember to account for the 2x concentration needed for the initial dilution, as this will be diluted 1:1 in the wells.
-
Include the following controls on each plate:
-
Vehicle Control: Wells containing cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the highest concentration of the compound treatment.
-
Untreated Control: Wells containing cells in medium only.
-
Medium Background Control: Wells containing medium but no cells, to measure the background absorbance of the medium and MTS reagent.
-
-
After the 18-24 hour pre-incubation, carefully remove the medium from the wells (for adherent cells) or directly add the compound dilutions (for suspension cells).
-
Add 100 µL of the appropriate this compound dilutions or control solutions to the wells. The final volume in each well should be 200 µL.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation period should be consistent across experiments.
IV. MTS Assay and Data Collection
-
Following the treatment period, add 20 µL of the MTS reagent solution to each well of the 96-well plate, including the background control wells.
-
Gently tap the plate to mix the contents.
-
Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line and may require a time-course experiment to determine the linear range of the reaction. The plate should be protected from light during this incubation.
-
After the incubation, measure the absorbance of each well at 490 nm using a microplate spectrophotometer.
V. Data Analysis
-
Correct for Background Absorbance: Subtract the average absorbance value from the medium background control wells from all other absorbance readings.
-
Calculate Percent Viability: Express the viability of the treated cells as a percentage of the vehicle control cells using the following formula:
Percent Viability = [(Absorbance of Treated Cells - Background) / (Absorbance of Vehicle Control - Background)] * 100
-
Generate Dose-Response Curves: Plot the percent viability against the logarithm of the this compound concentration.
-
Determine IC50 Value: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Data Presentation
Quantitative data from the cell viability assay should be summarized in a clear and structured format to allow for easy comparison.
Table 1: Effect of this compound on the Viability of Various Cell Lines after 72-hour Treatment.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | 95% Confidence Interval |
| Cell Line A | e.g., Breast Cancer | 5.2 | 4.8 - 5.6 |
| Cell Line B | e.g., Prostate Cancer | 12.8 | 11.9 - 13.7 |
| Cell Line C | e.g., Non-cancerous | > 100 | N/A |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Cell Viability Assay.
Hypothetical Signaling Pathway
Caption: Hypothetical Signaling for Cell Viability Modulation.
References
Application Notes: CB-64D as a Tool for Studying TMEM97 Function
Introduction
Transmembrane protein 97 (TMEM97), identified as the sigma-2 receptor (σ₂R), is a versatile protein implicated in a wide array of cellular processes.[1][2][3] Located primarily in the endoplasmic reticulum, TMEM97 can also translocate to the plasma membrane and lysosomes.[1][4] Its function is crucial in cholesterol homeostasis, calcium signaling, cell proliferation, and inflammatory responses. Given its overexpression in various cancer cells and its role in neurodegenerative diseases, TMEM97 has emerged as a significant therapeutic target.
CB-64D is a high-affinity, selective ligand for the sigma-2 receptor/TMEM97. Its properties make it an invaluable pharmacological tool for researchers to investigate the diverse functions of TMEM97. These application notes provide an overview of TMEM97's roles and detailed protocols for using this compound to explore its biology.
Key Functions of TMEM97
-
Cholesterol Homeostasis: TMEM97 is a key regulator of cellular cholesterol. It forms a ternary complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to facilitate the internalization of LDL. Furthermore, TMEM97 interacts with the Niemann-Pick C1 (NPC1) protein to regulate the transport of cholesterol out of lysosomes.
-
Cell Proliferation and Cancer: High expression of TMEM97 is observed in rapidly proliferating cells, including numerous types of tumors. It is involved in signaling pathways that control cell growth and survival, such as the Wnt/β-catenin pathway.
-
Inflammation: Recent studies have identified a critical role for TMEM97 in inflammation. It positively regulates the expression of BAHCC1, an epigenetic reader that increases the activity of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines like IL-1β and CCL2.
-
Calcium Signaling: TMEM97 modulates intracellular calcium levels. Its activity can influence store-operated calcium entry (SOCE), a critical process for various cellular functions.
Quantitative Data: Ligand Binding Affinities for TMEM97
The following table summarizes the binding affinities of this compound and other common ligands for the sigma-1 (σ₁R) and sigma-2 (σ₂R/TMEM97) receptors, highlighting the selectivity of this compound.
| Compound | σ₁R Kᵢ (nM) | σ₂R/TMEM97 Kᵢ (nM) | Selectivity (σ₁/σ₂) | Reference |
| (+)-CB-64D | 3063 ± 78 | 16.5 ± 2.7 | ~186-fold | |
| (+)-CB-184 | 7436 ± 308 | 13.4 ± 2.0 | ~555-fold | |
| Siramesine | >17 nM | 0.12 nM | >140-fold | |
| [³H]DTG | ~15 nM | ~15 nM | 1-fold |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: TMEM97-mediated LDL cholesterol uptake pathway.
Caption: TMEM97's role in the pro-inflammatory signaling cascade.
Experimental Workflows
Caption: Workflow for determining this compound binding affinity.
Caption: Workflow for assessing LDL uptake modulation by this compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of this compound for TMEM97 by measuring its ability to compete with a known radioligand.
Materials:
-
Cell membranes prepared from cells overexpressing TMEM97.
-
Radioligand (e.g., [³H]DTG).
-
This compound stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and vials.
-
Filtration apparatus and scintillation counter.
Method:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of the appropriate this compound dilution (or vehicle for total binding), and 50 µL of the radioligand at a fixed concentration (e.g., 10 nM [³H]DTG).
-
To determine non-specific binding, use a high concentration of a known non-labeled ligand (e.g., 10 µM Haloperidol) instead of this compound.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 50-100 µg of protein) to each well.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration (Total Binding - Non-specific Binding).
-
Plot the specific binding as a function of this compound concentration and use non-linear regression to determine the IC₅₀, which can then be converted to the Kᵢ value.
Protocol 2: LDL Internalization Assay
This protocol assesses the effect of this compound on the TMEM97-mediated uptake of LDL cholesterol. Knockout of TMEM97 has been shown to decrease the rate of LDL internalization.
Materials:
-
HeLa cells or another suitable cell line expressing LDLR and TMEM97.
-
Cell culture medium (e.g., DMEM).
-
Fluorescently labeled LDL (e.g., DiI-LDL).
-
This compound stock solution.
-
Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope or plate reader.
Method:
-
Plate cells in a glass-bottom 24-well plate and allow them to adhere overnight.
-
The next day, replace the medium with serum-free medium and incubate for 1-2 hours to upregulate LDLR expression.
-
Pre-treat the cells by adding this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) or a vehicle control. Incubate for 1 hour at 37°C.
-
Add DiI-LDL to each well at a final concentration of 5-10 µg/mL.
-
Incubate for 2-4 hours at 37°C to allow for LDL uptake.
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound DiI-LDL.
-
Add fresh PBS or a suitable imaging buffer to the wells.
-
Quantify the amount of internalized LDL by measuring the intracellular DiI fluorescence using a fluorescence microscope or a microplate reader.
-
Compare the fluorescence intensity of this compound-treated cells to the vehicle control to determine the effect on LDL uptake.
Protocol 3: Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol is used to investigate whether this compound modulates the interaction between TMEM97 and its binding partners, such as BAHCC1 or PGRMC1.
Materials:
-
ARPE-19 cells or another cell line endogenously expressing the proteins of interest.
-
This compound stock solution.
-
IP Lysis Buffer with protease inhibitors.
-
Antibody against TMEM97.
-
Antibody against the potential interacting protein (e.g., BAHCC1).
-
Protein A/G magnetic beads.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
Method:
-
Culture cells to ~90% confluency. Treat one set of cells with this compound and another with vehicle for a designated time (e.g., 24 hours).
-
Lyse the cells on ice for 30 minutes in IP Lysis Buffer.
-
Centrifuge the lysates at ~13,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Reserve a small aliquot as the "input" control.
-
Incubate the remaining lysate with an antibody against endogenous TMEM97 (or a non-specific IgG for control) overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Use a magnetic rack to wash the beads three times with IP Lysis Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins from the input and eluted Co-IP samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against the potential interacting partner (e.g., BAHCC1) and an appropriate secondary antibody.
-
Develop the blot to visualize the bands. An increase or decrease in the co-precipitated protein in the this compound-treated sample indicates a modulation of the protein-protein interaction.
References
- 1. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. Divergent Cytotoxic and Metabolically Stimulative Functions of Sigma-2 Receptors: Structure-Activity Relationships of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vitro Applications of Selective Sigma-2 Agonists: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the in vitro applications of selective sigma-2 (σ2) receptor agonists, with a primary focus on their emerging role in cancer therapy and neuroprotection. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways are presented to facilitate the design and execution of in vitro studies.
The sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target due to its significant overexpression in a wide range of proliferating tumor cells compared to quiescent, healthy cells.[1] This differential expression makes it an attractive target for the selective delivery of cytotoxic agents to cancer cells. Agonists of the σ2 receptor have been shown to induce cell death in various cancer cell lines through multiple signaling pathways, making them a subject of intense investigation for novel anticancer therapies.[2][3] Beyond oncology, σ2 receptor modulation has also demonstrated potential in the realm of neuroprotection, offering new avenues for treating neurodegenerative diseases.[4][5]
Key In Vitro Applications
The primary in vitro applications of selective σ2 receptor agonists revolve around their ability to induce cytotoxicity in cancer cells and provide protection to neuronal cells.
-
Induction of Apoptosis in Cancer Cells: A significant body of research demonstrates that selective σ2 agonists can trigger programmed cell death, or apoptosis, in a variety of cancer cell lines, including those from breast, pancreatic, and lung cancers, as well as melanoma. This induction of apoptosis can occur through both caspase-dependent and caspase-independent mechanisms.
-
Neuroprotection: In in vitro models of neuronal injury, σ2 receptor agonists have shown the ability to protect neurons from cell death. This neuroprotective effect is often associated with the preservation of key anti-apoptotic proteins like Bcl-2.
-
Modulation of Cellular Signaling: Selective σ2 agonists impact several critical cellular signaling pathways. In cancer cells, these include the induction of endoplasmic reticulum (ER) stress, the generation of reactive oxygen species (ROS), and lysosomal membrane permeabilization. In neuronal cells, they can modulate pathways involved in cell survival.
Quantitative Data: Cytotoxicity of Selective Sigma-2 Agonists
The cytotoxic efficacy of selective σ2 receptor agonists is typically quantified by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values. These values represent the concentration of the agonist required to inhibit a biological process, such as cell proliferation, by 50%. The following tables summarize the reported IC50/EC50 values for several selective σ2 agonists across various cancer cell lines.
| Agonist | Cell Line | Cancer Type | IC50/EC50 (µM) | Incubation Time (h) | Assay |
| Siramesine | EMT-6 | Mouse Breast Cancer | 11.4 | 48 | Cell Viability |
| Siramesine | MDA-MB-435 | Human Melanoma | 19.3 | 48 | Cell Viability |
| CB-64D | MCF-7 | Human Breast Cancer | ~50-100 | 48 | Cytotoxicity (LDH) |
| CB-184 | MCF-7 | Human Breast Cancer | ~50-100 | 72 | Cytotoxicity (LDH) |
| WC26 | Panc-02 | Murine Pancreatic Cancer | <10 | 48 | Apoptosis |
| WC26 | AsPC-1 | Human Pancreatic Cancer | <10 | 48 | Apoptosis |
| WC26 | CFPAC-1 | Human Pancreatic Cancer | <10 | 48 | Apoptosis |
| WC26 | Panc-1 | Human Pancreatic Cancer | <10 | 48 | Apoptosis |
| SV119 | Panc-02 | Murine Pancreatic Cancer | <10 | 48 | Apoptosis |
| SV119 | AsPC-1 | Human Pancreatic Cancer | <10 | 48 | Apoptosis |
| SV119 | CFPAC-1 | Human Pancreatic Cancer | <10 | 48 | Apoptosis |
| SV119 | Panc-1 | Human Pancreatic Cancer | <10 | 48 | Apoptosis |
| RHM-138 | EMT-6 | Mouse Breast Cancer | ~40 | 24 | Caspase-3 Activation |
| RHM-138 | MDA-MB-435 | Human Melanoma | ~40 | 24 | Caspase-3 Activation |
Note: The exact IC50/EC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and assay methodology.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by selective σ2 agonists and a general workflow for their in vitro evaluation.
References
- 1. σ2 Receptor and Its Role in Cancer with Focus on a MultiTarget Directed Ligand (MTDL) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
- 4. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CB-64D Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with the sigma-2 receptor agonist, CB-64D, in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a potent and selective agonist for the sigma-2 and sigma-1 receptors, with Ki values of 16.5 nM and 3063 nM, respectively.[1] It is a valuable tool for studying sigma-2 receptor function and is known to induce apoptosis in cancer cell lines.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions such as cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the likely causes?
A2: Precipitation of this compound in cell culture media is a common issue that can stem from several factors:
-
Poor Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in water-based solutions.
-
High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in your specific cell culture medium.
-
"Solvent Shock": When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate.
-
Media Components: Interactions with salts, proteins (especially in serum-free media), and other components of the cell culture medium can reduce the solubility of this compound.
Q3: What are the consequences of this compound precipitation in my experiments?
A3: The formation of a this compound precipitate can significantly compromise your experimental results by:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower than intended, leading to dose-response inaccuracies.
-
Cellular Toxicity Artifacts: The solid particles of the precipitate can exert cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Interference with Assays: Precipitates can interfere with imaging-based assays by creating artifacts and can also affect the results of other assay formats.
Q4: How can I increase the solubility of this compound for my in vitro experiments?
A4: Several strategies can be employed to enhance the solubility of this compound:
-
Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then perform serial dilutions in your cell culture medium to avoid "solvent shock."
-
Use of Co-solvents: While DMSO is a common choice for stock solutions, ensure the final concentration in your assay is kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Employ Solubilizing Agents: For particularly challenging situations, the use of detergents (e.g., Tween-80) or cyclodextrins may be considered, although their effects on your specific assay should be validated.
-
Leverage Serum Proteins: If your experimental design allows, the presence of fetal bovine serum (FBS) can help to stabilize hydrophobic compounds like this compound and prevent precipitation.
Troubleshooting Guide for this compound Precipitation
If you are experiencing precipitation of this compound in your in vitro assays, follow this step-by-step troubleshooting workflow:
Quantitative Data
| Solvent/Medium | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations |
| DMSO | 25 | >10 mM (example) | Clear solution |
| PBS (pH 7.4) | 37 | User-determined | |
| DMEM + 10% FBS | 37 | User-determined | |
| RPMI-1640 (serum-free) | 37 | User-determined |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution.
-
Carefully weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of Kinetic Solubility of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Seal the plate and incubate at 37°C for a period relevant to your experiment (e.g., 1-2 hours), with gentle shaking.
-
After incubation, visually inspect each well for any signs of precipitation (cloudiness, crystals).
-
For a quantitative assessment, measure the light scattering (nephelometry) or absorbance of the plate. A significant increase in signal compared to the vehicle control indicates precipitation.
-
The highest concentration that does not show evidence of precipitation is considered the kinetic solubility under these conditions.
This compound Signaling Pathway
This compound induces apoptosis in cancer cells through a novel, caspase-independent pathway mediated by its agonist activity at the sigma-2 receptor.
References
Technical Support Center: Optimizing CB-64D Concentration for Maximal Apoptosis
Welcome to the technical support center for optimizing the experimental use of CB-64D to achieve maximal apoptotic induction. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
For a novel compound like this compound with unknown potency, it is advisable to begin with a broad concentration range to establish a dose-response curve. A logarithmic dilution series is a common starting point, for instance, from 1 nM to 100 µM.[1] This wide range helps in identifying concentrations that elicit a biological effect, cytotoxicity, or no effect.
Q2: How can I determine if this compound is inducing apoptosis or necrosis?
Distinguishing between apoptosis and necrosis is crucial. This can be achieved using assays that measure specific markers for each cell death mechanism. A common method is flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.
-
Early Apoptosis: Annexin V positive, PI/7-AAD negative.
-
Late Apoptosis/Necrosis: Annexin V positive, PI/7-AAD positive.
-
Necrosis: Annexin V negative, PI/7-AAD positive.
Morphological assessment by microscopy can also reveal characteristic features of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[2][3]
Q3: My results are inconsistent between experiments. What are the common causes?
Inconsistent results in apoptosis assays can arise from several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact results.[1][4]
-
Sample Handling: Improper or harsh handling of cells can induce mechanical damage and lead to inconsistent outcomes.
-
Reagent Issues: Improper storage or degradation of reagents can lead to a loss of efficacy.
-
Instrument Settings: Incorrect setup of instruments like flow cytometers can affect data quality.
Q4: I am observing high background fluorescence in my negative control samples. What could be the cause?
High background fluorescence can be attributed to several factors:
-
Excessive Reagent Concentration: Using too much of a fluorescently labeled reagent can result in non-specific binding.
-
Inadequate Washing: Insufficient washing of cells after staining can leave residual unbound fluorophores.
-
Cell Autofluorescence: Some cell types naturally exhibit fluorescence.
Troubleshooting Guides
This section provides solutions to common problems encountered when optimizing this compound concentration.
| Problem | Potential Cause | Suggested Solution |
| No apoptotic effect observed at any concentration. | The compound may not be active in the chosen cell line. | Verify the expression of the putative target of this compound in your cell line. Consider testing in a different cell line. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal treatment duration. | |
| Poor compound solubility. | Check the solubility of this compound in your culture medium. Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.1%). | |
| High levels of necrosis even at low this compound concentrations. | The compound may be highly cytotoxic. | Lower the concentration range of this compound and shorten the incubation time. |
| Solvent toxicity. | Run a vehicle control with the solvent alone to rule out its toxic effects. | |
| Weak or no signal in positive control. | Ineffective positive control agent. | Use a well-established apoptosis inducer like Staurosporine or Camptothecin at a known effective concentration and incubation time. |
| Improperly stored or degraded reagents. | Use fresh reagents and ensure they have been stored correctly. | |
| Cell populations are not clearly separated in flow cytometry data. | Poor fluorescence compensation. | Readjust compensation settings using single-stained controls. |
| Cell clumping. | Gently mix the sample before analysis and consider filtering the cell suspension if clumping is severe. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for this compound Treatment
This protocol outlines the initial experiments to determine the optimal concentration and incubation time of this compound for inducing apoptosis.
Materials:
-
Target cell line in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Annexin V-FITC/PI)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Dose-Response:
-
Prepare a serial dilution of this compound in complete culture medium. A common range is 1 nM to 100 µM.
-
Include a vehicle-only control (e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for a set time (e.g., 24, 48, or 72 hours).
-
-
Time-Course:
-
Based on the initial dose-response results, select a few effective concentrations of this compound.
-
Treat cells with these concentrations and incubate for different time points (e.g., 6, 12, 24, 48 hours).
-
-
Assessment of Apoptosis:
-
At the end of each incubation period, harvest the cells.
-
Perform a cell viability assay to determine the IC50 value of this compound.
-
Stain the cells using an Annexin V/PI kit according to the manufacturer's instructions and analyze by flow cytometry.
-
Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol details the steps for staining cells to differentiate between live, apoptotic, and necrotic populations.
Procedure:
-
Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300-400 x g) for 5-10 minutes.
-
Washing: Wash the cell pellet with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Presentation
Table 1: Example Dose-Response Data for this compound on a Cancer Cell Line after 48h Treatment
| This compound Concentration (µM) | % Viable Cells | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 98.2 | 1.5 | 0.3 |
| 0.1 | 95.6 | 3.1 | 1.3 |
| 1 | 82.3 | 15.4 | 2.3 |
| 10 | 55.1 | 35.7 | 9.2 |
| 50 | 23.8 | 48.9 | 27.3 |
| 100 | 5.2 | 20.1 | 74.7 |
Table 2: Example Time-Course Data for this compound (10 µM) on a Cancer Cell Line
| Incubation Time (hours) | % Viable Cells | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 6 | 90.1 | 8.5 | 1.4 |
| 12 | 78.5 | 18.3 | 3.2 |
| 24 | 65.4 | 28.9 | 5.7 |
| 48 | 55.1 | 35.7 | 9.2 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
References
potential off-target effects of the CB-64D compound
This guide is intended for researchers, scientists, and drug development professionals using the CB-64D compound. It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help investigate and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent agonist for the sigma 2 receptor (S2R) and also binds to the sigma 1 receptor (S1R), though with much lower affinity.[1][2] Its high affinity for the sigma 2 receptor makes it a valuable tool for studying the role of this receptor in various cellular processes, including apoptosis in certain cancer cells.[1]
Q2: What are the known off-target effects of this compound? A2: The most significant known off-target interaction for this compound is its high affinity for the mu (µ) opioid receptor.[2] This interaction is critical to consider when designing experiments and interpreting results, as it can lead to biological effects independent of sigma receptor activity. Unintended interactions with other proteins cannot be entirely ruled out, as is common with small molecule inhibitors.[3]
Q3: My experimental results are inconsistent with the known functions of the sigma 2 receptor. What could be the cause? A3: Discrepancies between your results and the expected phenotype for sigma 2 receptor agonism may suggest off-target effects are at play. Given this compound's affinity for the mu opioid receptor, your observations could be a result of activating opioid signaling pathways. It is also important to consider factors like compound solubility, stability in your experimental media, and cell-line-specific effects.
Q4: How can I confirm that the phenotype I observe is due to the intended on-target effect? A4: A multi-step approach is recommended to validate that the observed effects are on-target. This includes:
-
Using a Control Compound: Employ a structurally unrelated agonist for the sigma 2 receptor. If this compound fails to produce the same phenotype, the effects of this compound may be off-target.
-
Rescue or Blocking Experiments: Use a specific antagonist for the suspected off-target. For instance, co-treatment with a mu opioid receptor antagonist (like naloxone) should block the off-target effects but not the on-target sigma 2 receptor effects.
-
Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the sigma 2 receptor. If this compound still produces the effect in these cells, it is acting through an off-target mechanism.
Q5: At what concentrations are off-target effects likely to become prominent? A5: Off-target effects are generally more pronounced at higher concentrations. A careful dose-response analysis is crucial. If the potency for your observed cellular effect is significantly different from the binding affinity (Ki) for the sigma 2 receptor, it may indicate an off-target effect is dominating the response. Based on the known binding affinities, effects mediated by the mu opioid receptor could occur at concentrations close to those intended for the sigma 2 receptor.
Data Presentation: this compound Binding Affinity
The following table summarizes the reported binding affinities (Ki) of this compound for its primary targets and key off-target. Lower Ki values indicate higher binding affinity.
| Target Receptor | Binding Affinity (Ki) in nM | Target Type | Reference |
| Sigma 2 Receptor | 16.5 | Primary On-Target | **** |
| Mu (µ) Opioid Receptor | 37.6 | Significant Off-Target | |
| Sigma 1 Receptor | 3063 | Secondary/Low-Affinity Target |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue Encountered | Potential Cause | Recommended Solution / Next Step |
| Unexpected Cytotoxicity | On-Target Effect: Sigma 2 receptor agonism is known to induce apoptosis in some cell lines (e.g., SK-N-SH). | Off-Target Effect: Activation of mu opioid receptors or other unknown targets can lead to cell death pathways. |
| Phenotype Does Not Match Published Sigma 2 Functions | Off-Target Effect: The observed phenotype may be driven by mu opioid receptor activation. | Context-Specific On-Target Effect: The function of the sigma 2 receptor may be context-dependent and differ in your specific cellular model. |
| Inconsistent Results Between Batches or Experiments | Compound Instability/Solubility: this compound may be degrading or precipitating in your media. | Experimental Variability: Inconsistent cell passage number, density, or other experimental conditions. |
Experimental Protocols
1. Protocol: Off-Target Blocking with an Antagonist
Objective: To determine if an observed effect of this compound is mediated by the mu opioid receptor.
Methodology:
-
Cell Culture: Plate cells at the desired density and allow them to adhere or stabilize for 24 hours.
-
Pre-treatment with Antagonist: Treat a subset of wells with a specific mu opioid receptor antagonist (e.g., Naloxone) at a concentration sufficient to block the receptor (typically 1-10 µM). Incubate for 1 hour. Include a vehicle-only control group.
-
This compound Treatment: Add this compound at the desired concentration to both antagonist-treated and non-pre-treated wells. Also include control groups with only the vehicle, only this compound, and only the antagonist.
-
Incubation: Incubate for the time period determined to be optimal for observing your phenotype of interest (e.g., 24-72 hours for viability, shorter times for signaling events).
-
Assay: Perform your primary assay (e.g., cell viability assay, Western blot, gene expression analysis).
-
Data Analysis: Compare the effect of this compound in the presence and absence of the antagonist. If the antagonist significantly reduces or completely blocks the effect of this compound, it strongly suggests the phenotype is mediated by the mu opioid receptor.
2. Protocol: Target Engagement Confirmation via Competitive Binding Assay
Objective: To confirm that this compound engages the sigma 2 receptor in your cellular model.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from your cell line of interest. Protein concentration should be quantified using a standard method like a BCA assay.
-
Radioligand Binding: In a multi-well plate, combine the cell membrane preparation with a known sigma 2 receptor radioligand (e.g., [³H]DTG in the presence of a sigma 1 selective unlabeled ligand to mask S1R sites).
-
Competitive Displacement: Add increasing concentrations of unlabeled this compound to the wells.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the Ki or IC50 value, which represents the concentration of this compound required to displace 50% of the radioligand. This value can be compared to published data.
Visualizations
References
Technical Support Center: Minimizing Variability in CB-64D Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results when working with the sigma-2 receptor agonist, CB-64D.
Troubleshooting Guide
Variability in cell-based assays can arise from multiple sources. This guide provides a systematic approach to identifying and mitigating common issues.
| Problem Area | Potential Cause | Recommended Solution |
| Cell Culture | High passage number leading to phenotypic drift. | Use cells with a low and consistent passage number for all experiments.[1] |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for consistent volume dispensing.[2] | |
| Mycoplasma or other microbial contamination. | Regularly test for mycoplasma contamination.[3] Quarantine new cell lines. | |
| "Edge effects" in microplates due to evaporation. | Fill the outer wells of the microplate with sterile media or PBS to create a humidity barrier.[2] | |
| This compound Compound | Inaccurate compound dilutions. | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Verify pipette calibration.[2] |
| Degradation of the compound. | Store the this compound stock solution according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles. | |
| Assay Procedure | Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences between wells. |
| Pipetting errors. | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. | |
| Bubbles in wells. | Be careful to avoid introducing air bubbles when adding reagents to wells. | |
| Data Analysis | Inappropriate statistical analysis. | Consult with a biostatistician to ensure the chosen statistical tests are appropriate for the experimental design. |
| Outlier data points. | Use established statistical methods to identify and handle outliers appropriately. |
Frequently Asked Questions (FAQs)
Q1: My this compound dose-response curve is not consistent between experiments. What are the likely causes?
A1: Inconsistent dose-response curves are a common issue. The most frequent causes include variations in cell health and density, inaccurate serial dilutions of this compound, and inconsistent incubation times with the compound. Refer to the "Cell Culture" and "this compound Compound" sections of the Troubleshooting Guide for specific solutions.
Q2: I am observing high well-to-well variability within the same plate. What can I do to reduce this?
A2: High well-to-well variability can be caused by uneven cell distribution, pipetting inaccuracies, or "edge effects". After seeding, gently swirl the plate in a figure-eight motion to ensure a uniform cell monolayer. Use a multichannel pipette for reagent addition to improve consistency. To mitigate "edge effects," avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
Q3: How does the passage number of my cells affect the experimental outcome with this compound?
A3: Cells can undergo phenotypic changes at higher passages, which can alter their response to treatment. This can include changes in receptor expression levels and signaling pathways. It is crucial to use cells within a defined, low passage number range for all experiments to ensure reproducibility.
Q4: What is the best way to prepare and store this compound to maintain its activity?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light. When preparing working solutions, perform serial dilutions in the appropriate cell culture medium immediately before use.
Q5: Should I use serum in my media during this compound treatment?
A5: The presence of serum can sometimes interfere with the activity of small molecules. Components in serum may bind to the compound, reducing its effective concentration. It is recommended to test the effect of this compound in both serum-containing and serum-free media to determine the optimal conditions for your specific cell line and assay. If using serum, maintain a consistent lot and concentration across all experiments.
Quantitative Data
The binding affinity of this compound for sigma-1 and sigma-2 receptors is summarized below. This data highlights the selectivity of this compound for the sigma-2 receptor.
| Compound | Sigma-1 Receptor (Ki, nM) | Sigma-2 Receptor (Ki, nM) | Selectivity (Sigma-1/Sigma-2) |
| This compound | 3063 | 16.5 | 185.6 |
Data sourced from Bowen WD, et al. Eur J Pharmacol. 1995 May 24;278(3):257-60.
Experimental Protocols
Protocol: Induction and Measurement of Apoptosis using this compound and Annexin V/Propidium Iodide Staining
This protocol describes a method for treating cells with this compound to induce apoptosis and subsequently quantifying the apoptotic, necrotic, and live cell populations using flow cytometry.
Materials:
-
Target cells (e.g., SK-N-SH neuroblastoma or MCF-7 breast cancer cell lines)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Harvesting and Staining:
-
Following incubation, collect the culture medium (which contains floating, potentially apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Visualizations
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Caption: Hypothetical pathway of this compound-induced apoptosis.
General Experimental Workflow for a this compound Apoptosis Assay
Caption: General workflow for a this compound apoptosis assay.
References
addressing resistance to CB-64D-induced cell death
Welcome to the technical support center for CB-64D. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges, particularly those related to cellular resistance to its apoptotic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the sigma-2 receptor, which has been identified as the transmembrane protein 97 (TMEM97).[1][2] It exhibits a high affinity for the sigma-2 receptor (Ki = 16.5 nM) with significant selectivity over the sigma-1 receptor (Ki = 3063 nM). This compound induces apoptosis in various cancer cell lines.[3]
Q2: How does this compound induce apoptosis?
A2: this compound triggers a novel apoptotic pathway that is independent of caspases and the p53 tumor suppressor protein. The mechanism involves the induction of Endoplasmic Reticulum (ER) stress and disruption of cholesterol homeostasis. This unique pathway suggests that this compound may be effective in cancers resistant to conventional chemotherapeutics that rely on caspase-dependent apoptosis.
Q3: What are the potential mechanisms of resistance to this compound-induced cell death?
A3: While specific acquired resistance to this compound has not been extensively documented, potential mechanisms can be hypothesized based on its mode of action:
-
Alterations in the Sigma-2 Receptor (TMEM97):
-
Mutations: Genetic mutations in the TMEM97 gene could alter the binding affinity of this compound to the sigma-2 receptor, rendering the drug less effective.
-
Downregulation or Silencing: Decreased expression or epigenetic silencing of the TMEM97 gene would reduce the number of available targets for this compound, thereby diminishing its cytotoxic effects.
-
-
Upregulation of ER Stress Response Pathways:
-
Alterations in Cholesterol Homeostasis:
-
Since this compound's mechanism is linked to cholesterol metabolism, cancer cells that develop altered cholesterol biosynthesis or transport pathways might be less susceptible to its effects.
-
-
Upregulation of Anti-Apoptotic Proteins:
-
Overexpression of anti-apoptotic proteins from the Bcl-2 family, although this compound acts through a caspase-independent pathway, could potentially interfere with downstream signaling events or mitochondrial involvement in the cell death process.
-
Q4: In which cancer cell lines has this compound been shown to be effective?
A4: this compound has been demonstrated to induce apoptosis in cancer cell lines such as the neuroblastoma cell line SK-N-SH.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Issue 1: Reduced or No Apoptotic Response to this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Cell Line Resistance | - Verify sigma-2 receptor (TMEM97) expression in your cell line using qPCR or Western blot. Low or absent expression will lead to a lack of response. - Consider that the cell line may have inherent or acquired resistance. Refer to the potential resistance mechanisms in the FAQs. |
| Suboptimal this compound Concentration | - Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. |
| Incorrect Incubation Time | - Conduct a time-course experiment to identify the optimal duration of this compound treatment for inducing apoptosis in your cell line. |
| Issues with this compound Stock Solution | - Ensure proper storage of the this compound stock solution as per the manufacturer's instructions to prevent degradation. - Prepare fresh dilutions for each experiment. |
| Problems with Apoptosis Assay | - Refer to the troubleshooting sections for specific apoptosis assays (Annexin V, TUNEL, etc.) below. |
Issue 2: Inconsistent Results in Apoptosis Assays
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | - Maintain consistent cell culture conditions, including cell density, passage number, and media composition. |
| Improper Sample Handling | - Handle cells gently during harvesting and staining to avoid inducing necrosis, which can interfere with apoptosis detection. |
| Reagent Issues | - Use fresh reagents and ensure they are stored correctly. - Titrate fluorescently labeled reagents to determine the optimal concentration and minimize background. |
| Incorrect Instrument Settings | - Optimize settings for the flow cytometer or fluorescence microscope to ensure accurate signal detection. |
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Receptor | Ki (nM) |
| Sigma-2 | 16.5 |
| Sigma-1 | 3063 |
Data sourced from literature.
Key Experimental Protocols
Protocol 1: Annexin V Apoptosis Assay by Flow Cytometry
Principle: This assay identifies early apoptotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a viability dye to distinguish late apoptotic and necrotic cells.
Procedure:
-
Cell Preparation:
-
Seed cells at a density of 1 x 106 cells in a T25 flask and treat with the desired concentration of this compound. Include appropriate controls (untreated, vehicle control).
-
After the incubation period, collect the cell culture supernatant (containing floating apoptotic cells) and detach the adherent cells using a gentle method (e.g., trypsin-EDTA).
-
Combine the supernatant and detached cells, and wash twice with cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorescently labeled Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V only, and cells stained with PI only) to set up compensation and gates.
-
Protocol 2: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.
Procedure:
-
Sample Preparation:
-
Adherent Cells: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.
-
Tissue Sections: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) sections. Perform antigen retrieval if necessary.
-
-
Permeabilization:
-
Incubate the samples in a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate) to allow the TdT enzyme to access the nuclear DNA.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Incubate the samples with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes.
-
-
Detection and Analysis:
-
Wash the samples to remove unincorporated nucleotides.
-
If using an indirect detection method, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain with a nuclear dye (e.g., DAPI).
-
Analyze the samples by fluorescence microscopy.
-
Include a positive control (pre-treatment with DNase I) and a negative control (omitting the TdT enzyme).
-
Visualizations
Signaling Pathways and Workflows
Caption: this compound binds to the sigma-2 receptor (TMEM97) on the endoplasmic reticulum, inducing ER stress and disrupting cholesterol homeostasis, which leads to caspase-independent apoptosis.
Caption: Potential mechanisms of resistance to this compound-induced cell death include alterations in the sigma-2 receptor, adaptive ER stress responses, altered cholesterol metabolism, and upregulation of anti-apoptotic proteins.
Caption: Experimental workflow for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
References
- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Regulation of Apoptosis by the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Endoplasmic reticulum stress and quality control in relation to cisplatin resistance in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
stability of CB-64D in different cell culture media
Welcome to the technical support center for CB-64D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a specific focus on its stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common cell culture media like DMEM or RPMI-1640?
There is currently limited published data specifically detailing the stability of this compound in different cell culture media. The stability of a compound in media can be influenced by several factors including its chemical structure, the composition of the medium (e.g., presence of serum, reducing agents), pH, temperature, and exposure to light.[1][2] It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.
Q2: How should I prepare and store stock solutions of this compound?
This compound is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. It is advisable to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and ensure it is thoroughly mixed.
Q3: Can the presence of serum in the culture medium affect the stability and activity of this compound?
Yes, components of fetal bovine serum (FBS) or other sera can bind to small molecules, potentially affecting their free concentration and stability. It is good practice to evaluate the stability of this compound in both serum-free and serum-containing media if your experimental design permits.
Q4: My experimental results with this compound are inconsistent. Could this be related to its stability?
Inconsistent results can indeed be a sign of compound instability. Degradation of this compound over the course of an experiment would lead to a decrease in its effective concentration, resulting in variable biological effects. We recommend performing a stability assessment to rule out this possibility.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Lower than expected or no biological activity of this compound. | Degradation of this compound in the cell culture medium. | 1. Verify Stock Solution: Ensure your stock solution of this compound is not expired and has been stored correctly. 2. Perform a Stability Study: Determine the half-life of this compound in your specific cell culture medium and under your experimental conditions (see the detailed protocol below). 3. Minimize Exposure: Protect the media containing this compound from prolonged exposure to light and elevated temperatures.[3] 4. Fresh Preparation: Prepare fresh dilutions of this compound in media for each experiment. |
| High variability in results between replicate wells or different experiments. | Inconsistent compound concentration due to degradation or precipitation. | 1. Ensure Solubilization: When diluting the stock solution into your aqueous culture medium, ensure thorough mixing to prevent precipitation. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 0.5%. 2. Time-Course Experiment: If instability is suspected, consider a time-course experiment where this compound is added at different time points to assess if the timing of addition impacts the outcome. 3. Regular Media Changes: For long-term experiments, it may be necessary to perform regular media changes with freshly prepared this compound to maintain a consistent concentration.[1] |
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a suitable column (e.g., C18) and detector
-
Appropriate mobile phase for HPLC
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare this compound Solution: Prepare a solution of this compound in the desired cell culture medium at the final concentration used in your experiments.
-
Initial Sample (T=0): Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your time zero (T=0) reference.
-
Incubation: Place the remaining this compound-containing medium in a sterile, sealed container in a cell culture incubator under standard conditions (37°C, 5% CO₂).
-
Time-Point Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots of the incubated medium.
-
Sample Storage: Immediately store all collected aliquots at -80°C until analysis to prevent further degradation.
-
Sample Preparation for HPLC: Before analysis, thaw the samples and process them as required for your HPLC method. This may include protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove any precipitates.
-
HPLC Analysis: Analyze the supernatant of each sample by HPLC to quantify the remaining concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage of remaining this compound against time to determine its stability profile and estimate its half-life.
Hypothetical Stability Data of this compound
The following table presents hypothetical stability data for this compound in two common cell culture media at 37°C to illustrate how such data could be presented.
| Time (Hours) | % this compound Remaining in DMEM + 10% FBS | % this compound Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 |
| 2 | 98 | 95 |
| 4 | 95 | 88 |
| 8 | 85 | 75 |
| 12 | 78 | 65 |
| 24 | 60 | 45 |
| 48 | 35 | 20 |
| 72 | 15 | 5 |
Signaling Pathway and Experimental Workflow
This compound is an agonist for sigma-2 (σ₂) and sigma-1 (σ₁) receptors, with a significantly higher affinity for the σ₂ receptor.[4] It has been shown to induce apoptosis in cancer cells. The precise signaling cascade downstream of σ₂ receptor activation is still under investigation, but it is known to be involved in the regulation of cell death pathways.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of doxorubicin photodegradation in plasma, urine and cell culture medium by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
challenges in working with morphinan-based compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with morphinan-based compounds.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and handling of morphinan-based compounds.
Issue 1: Low Yield in Morphinan Synthesis
Question: My synthesis of a morphinan-based compound is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in morphinan synthesis are a common challenge due to the complex molecular structure of these compounds.[1][2] Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.[3]
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and pressure are critical parameters. Verify that your experimental conditions align with established protocols. Consider running small-scale optimization experiments to identify the ideal parameters for your specific derivative.[3]
-
Reagent Quality: The purity and stability of starting materials and reagents are paramount. Degraded or contaminated reagents can significantly hinder reaction efficiency.[3]
-
Incomplete Reactions: Monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, it may require a longer duration or the addition of more reagents.
-
Product Loss During Workup: Significant product loss can occur during extraction and washing steps. If your compound has some water solubility, check the aqueous layer for its presence. Optimizing the pH of the aqueous phase is crucial for efficient separation.
-
Complex Synthesis Route: The total synthesis of morphinans can be lengthy and complex, with some routes involving over 30 steps, which can inherently lead to low overall yields. For instance, the first total synthesis of morphine by Gates had an overall yield of 0.06%. More efficient syntheses have been developed, such as the 14-step Rice synthesis with a 30% overall yield.
Issue 2: Difficulty in Purification of Morphinan Compounds
Question: I am facing challenges in purifying my morphinan-based compound. What are the common issues and recommended solutions?
Answer: Purification is a critical step to isolate the target morphinan compound from byproducts and unreacted starting materials. Common methods include column chromatography and recrystallization.
Troubleshooting Purification:
-
Column Chromatography:
-
Poor Separation: If the spots on the TLC plate are too close, try a different solvent system with varying polarities.
-
Compound Sticking to the Column: This may occur with highly polar compounds. Consider using a more polar eluent or a different stationary phase.
-
-
Recrystallization:
-
No Crystal Formation: The compound may be too soluble in the chosen solvent. Try a solvent in which the compound is less soluble at room temperature but soluble at higher temperatures. Using a solvent/anti-solvent system can also be effective.
-
Oiling Out: The compound is melting in the solvent instead of dissolving. This can happen if the boiling point of the solvent is higher than the melting point of the compound. Use a lower-boiling solvent.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability, storage, and handling of morphinan-based compounds.
Stability and Storage
Q1: How stable are morphinan-based compounds and what are the optimal storage conditions?
A1: The stability of morphinan-based compounds can be influenced by factors such as temperature, humidity, and pH. Many morphinans can form hydrates, which can affect their solubility and dissolution rates.
-
Temperature: Storing morphine and methadone at 25°C/60% relative humidity (RH) has been shown to maintain chemical stability for up to 12 months. However, at 40°C/75% RH, significant physical and chemical changes were observed after three months. For biological samples, storage at -20°C in glass tubes is recommended for maximum stability of morphine, codeine, and 6-acetylmorphine in blood.
-
Humidity: Morphinan compounds can form hydrates, and their stability can be dependent on the relative humidity (RH). For example, one hydrate of a morphinane compound was found to dehydrate below 30% RH.
-
pH: The stability of some morphinan derivatives, like morphine-6-O-sulfate, has been shown to be high across a physiologically relevant pH range of 1.2-7.4.
-
Storage Containers: For storing solutions in syringes, physical stability can be compromised over time due to precipitation. It is crucial to store Schedule 8 medications, including opioids, in a locked vault or safe as per regulations.
Table 1: Stability of Morphine and Methadone in Syringes
| Compound | Storage Condition | Chemical Stability | Physical Stability |
| Morphine | 25°C / 60% RH | Stable for 12 months | - |
| Morphine | 40°C / 75% RH | Degraded after 3 months | Degraded after 3 months |
| Methadone | 25°C / 60% RH | Stable for 12 months | Precipitation before 9 months |
| Methadone | 40°C / 75% RH | Degraded after 3 months | Degraded after 3 months |
Handling and Safety
Q2: What are the necessary safety precautions when working with morphinan-based compounds?
A2: Morphinan-based compounds are potent and can be hazardous. It is essential to follow strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and eye protection. In situations where aerosols might be generated, respiratory protection is recommended.
-
Handling: Avoid direct skin contact with the compounds. If contact occurs, wash the affected area immediately with soap and water. Do not eat, drink, or smoke in the laboratory.
-
Spill Management: Have a spill kit readily available. The Material Safety Data Sheet (MSDS) for the specific compound will provide detailed instructions for spill cleanup.
-
Waste Disposal: Dispose of all waste containing morphinan compounds according to institutional and regulatory guidelines for hazardous waste.
Experimental Protocols
This section provides an overview of key experimental methodologies.
Protocol 1: [³⁵S]GTPγS Binding Assay
This assay is used to determine the ability of a morphinan-based compound to activate G-proteins, which is an early step in G-protein coupled receptor (GPCR) activation.
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the opioid receptor of interest.
-
Incubation: Incubate the membranes with varying concentrations of the morphinan agonist, GDP, and [³⁵S]GTPγS.
-
Stimulation: The binding of the agonist promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: Terminate the reaction and quantify the amount of [³⁵S]GTPγS bound to the G-proteins by scintillation counting after filtration.
-
Data Analysis: Generate a dose-response curve to determine the EC50 and Emax values.
Signaling Pathways
Morphinan-based compounds primarily exert their effects by acting as agonists at opioid receptors, with the μ-opioid receptor (MOR) being a key target. The activation of MOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
Upon binding of a morphinan agonist, the MOR activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, G-protein activation modulates ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, producing the analgesic effects of these compounds. Some morphinans can also stimulate intracellular calcium release through the MOR.
References
Validation & Comparative
Validating the Sigma-2 Selectivity of CB-64D Over Sigma-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of the compound CB-64D for the sigma-2 (σ2) receptor versus the sigma-1 (σ1) receptor. The data presented herein validates the significant selectivity of this compound for the sigma-2 receptor, a key characteristic for researchers investigating the distinct physiological and pathological roles of these two receptor subtypes. This document includes quantitative binding data, detailed experimental methodologies for the cited experiments, and visual representations of key signaling pathways and experimental workflows.
Data Presentation: Comparative Binding Affinity of this compound
The selectivity of a ligand is a critical parameter in pharmacology, enabling the precise targeting of specific receptor subtypes. The data below summarizes the binding affinities of this compound and its enantiomer, CB-64L, for both sigma-1 and sigma-2 receptors, expressed as inhibitor constants (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Sigma-1 (σ1) Ki (nM) | Sigma-2 (σ2) Ki (nM) | Selectivity (σ1 Ki / σ2 Ki) |
| This compound | 3063 | 16.5 | 185-fold for σ2 |
| CB-64L | 10.5 | 154 | 14.7-fold for σ1 |
Data sourced from a 1995 study in the European Journal of Pharmacology investigating a novel class of sigma ligands.[1]
As the data indicates, this compound demonstrates a pronounced preferential binding to the sigma-2 receptor, with a 185-fold greater affinity compared to the sigma-1 receptor.[1] This high degree of selectivity makes this compound a valuable pharmacological tool for the specific modulation of sigma-2 receptor activity in research settings.
Experimental Protocols: Radioligand Displacement Assay
The determination of the Ki values for this compound was achieved through competitive radioligand binding assays. This standard technique measures the affinity of a test compound (in this case, this compound) by quantifying its ability to displace a known radioactive ligand that is already bound to the target receptor.
Objective: To determine the binding affinity (Ki) of this compound for sigma-1 and sigma-2 receptors.
Materials:
-
Test Compound: this compound
-
Radioligands:
-
Masking Agent (for Sigma-2 assays): (+)-pentazocine (to block the binding of [³H]DTG to sigma-1 receptors)
-
Receptor Source:
-
For Sigma-1 assays: Guinea pig brain membrane homogenates
-
For Sigma-2 assays: Rat liver membrane homogenates
-
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from guinea pig brain (for sigma-1) and rat liver (for sigma-2) through homogenization and differential centrifugation. Protein concentration is determined using a standard protein assay.
-
Sigma-1 Receptor Binding Assay:
-
In a 96-well plate, incubate the guinea pig brain membranes with various concentrations of the test compound this compound and a fixed concentration of the sigma-1 selective radioligand, [³H]-(+)-pentazocine.
-
Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled sigma-1 ligand.
-
-
Sigma-2 Receptor Binding Assay:
-
In a separate 96-well plate, incubate the rat liver membranes with various concentrations of this compound and a fixed concentration of the non-selective radioligand, [³H]DTG.
-
To ensure that the binding of [³H]DTG is specific to the sigma-2 receptor, the assay is conducted in the presence of a saturating concentration of (+)-pentazocine to block all sigma-1 binding sites.
-
Total and non-specific binding are determined similarly to the sigma-1 assay, using an unlabeled sigma-2 ligand for non-specific binding.
-
-
Incubation and Filtration: Incubate the assay plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Experimental Workflow: Radioligand Displacement Assay
Caption: Workflow for determining sigma receptor binding affinity.
Signaling Pathways
Caption: Overview of Sigma-1 and Sigma-2 receptor signaling pathways.
References
A Comparative Analysis of the Apoptotic Efficacy of CB-64D and Siramesine in Cancer Cells
A detailed guide for researchers and drug development professionals on the apoptotic mechanisms and efficacy of two prominent sigma-2 receptor ligands, CB-64D and siramesine. This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
The induction of apoptosis, or programmed cell death, is a cornerstone of cancer therapy. Two compounds that have garnered significant interest for their pro-apoptotic capabilities are this compound and siramesine, both of which target the sigma-2 receptor, a protein often overexpressed in tumor cells. While both ligands induce apoptosis, they exhibit distinct mechanistic pathways and efficacies across different cancer cell lines. This guide provides a comprehensive comparison of their apoptotic effects to aid researchers in their potential therapeutic applications.
Quantitative Comparison of Apoptotic Efficacy
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound and siramesine in various cancer cell lines.
Table 1: Cytotoxicity (EC50/IC50) of this compound and Siramesine in Cancer Cell Lines
| Compound | Cell Line | Assay | EC50/IC50 (µM) | Treatment Time (h) | Reference |
| This compound | MCF-7 (Breast Cancer) | LDH Release | Similar across cell lines | 48 | [1] |
| T47D (Breast Cancer) | LDH Release | Similar across cell lines | 48 | [1] | |
| SKBr3 (Breast Cancer) | LDH Release | Similar across cell lines | 48 | [1] | |
| MCF-7/Adr (Drug-Resistant Breast Cancer) | LDH Release | Similar across cell lines | 48 | [1] | |
| Siramesine | PC3 (Prostate Cancer) | Trypan Blue Exclusion | ~25 | 24 | [2] |
| DU145 (Prostate Cancer) | Trypan Blue Exclusion | 35 | 24 | ||
| LNCaP (Prostate Cancer) | Trypan Blue Exclusion | 40 | 24 | ||
| HaCaT (Keratinocytes) | Annexin V/PI | ~25-30 | 8 | ||
| HeLa (Cervical Cancer) | Annexin V/PI | ~25-30 | 8 | ||
| U-87MG (Glioblastoma) | Annexin V/PI | ~25-30 | 8 | ||
| SH-SY5Y (Neuroblastoma) | Annexin V/PI | ~25-30 | 8 | ||
| MCF-7 (Breast Cancer) | Annexin V/PI | ~30 | 8 |
Note: The EC50 values for this compound were reported to be similar across the tested breast cancer cell lines, though the specific values were not detailed in the available literature.
Table 2: Induction of Apoptosis by this compound and Siramesine
| Compound | Cell Line | Assay | Concentration (µM) | % Apoptotic Cells | Treatment Time (h) | Reference |
| This compound | MCF-7 | Annexin V Binding | 100 | Increased binding | 48 | |
| T47D | TUNEL | 100 | Positive staining | 48 | ||
| Siramesine | PC3 | Annexin V/7-AAD | 10 (with 0.5 µM Lapatinib) | 57 | 24 | |
| HaCaT | Annexin V/PI | 25 | Significant increase | 6 | ||
| HaCaT | Annexin V/PI | 40 | ~90 | 8 | ||
| U-87MG | Annexin V/PI | 40 | ~90 | 8 |
Apoptotic Signaling Pathways
This compound and siramesine induce apoptosis through distinct signaling cascades. This compound appears to trigger a novel, caspase-independent apoptotic pathway. In contrast, siramesine can induce both caspase-dependent and -independent cell death, often involving lysosomal and mitochondrial pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (LDH Release Assay for this compound)
This protocol is based on the methodology described for assessing the cytotoxicity of this compound.
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).
-
LDH Measurement: After incubation, collect the cell culture supernatant. Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the control and maximum release wells. Determine the EC50 value, the concentration at which 50% of the maximum cytotoxicity is observed.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This is a standard flow cytometry-based method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Seed cells in 6-well plates and treat with the desired concentrations of this compound or siramesine for the specified duration.
-
Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation and Fixation: Grow cells on coverslips and treat with the compound of interest. After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the fixed cells with a solution containing 0.1% Triton X-100 in 0.1% sodium citrate.
-
Labeling: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, according to the manufacturer's protocol.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells, indicating DNA fragmentation, will exhibit bright nuclear fluorescence.
Conclusion
Both this compound and siramesine are potent inducers of apoptosis in cancer cells through their interaction with the sigma-2 receptor. However, they employ distinct molecular mechanisms. This compound appears to activate a novel, caspase-independent apoptotic pathway, which could be particularly advantageous in treating tumors that have developed resistance to conventional caspase-dependent chemotherapeutics. Siramesine demonstrates a broader mechanism of action, engaging both caspase-dependent and -independent pathways, often initiated by lysosomal and mitochondrial stress. The choice between these agents for further preclinical and clinical development may depend on the specific cancer type and its inherent resistance mechanisms. This guide provides a foundational comparison to inform such decisions and guide future research in the promising field of sigma-2 receptor-targeted cancer therapy.
References
Unveiling the Affinity: A Comparative Guide to the Validation of CB-64D's Binding to TMEM97
For researchers, scientists, and professionals in drug development, the precise validation of a compound's binding to its target protein is a cornerstone of preclinical research. This guide provides an objective comparison of CB-64D's binding to the Transmembrane Protein 97 (TMEM97), also known as the sigma-2 receptor, with other relevant ligands. The experimental data, protocols, and visual workflows presented herein offer a comprehensive resource for understanding and replicating these critical validation studies.
The sigma-2 receptor (σ2R), identified as TMEM97, is a transmembrane protein implicated in various cellular processes, including cholesterol homeostasis and calcium signaling.[1][2] Its overexpression in a range of human tumors has made it a significant target in cancer research.[1][3] this compound has emerged as a potent agonist for the sigma-2 receptor, demonstrating high affinity and selectivity.[4] This guide delves into the experimental validation of this binding and compares it with other known TMEM97 ligands.
Comparative Binding Affinities of TMEM97 Ligands
The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the strength of the interaction. The dissociation constant (Ki) is commonly used to quantify this affinity, with a lower Ki value signifying a stronger binding. The following table summarizes the binding affinities of this compound and other selected compounds for the sigma-1 and sigma-2 (TMEM97) receptors.
| Ligand | Target | Ki (nM) | Selectivity (σ1/σ2) |
| This compound | Sigma-2 (TMEM97) | 16.5 | 185-fold for σ2 |
| Sigma-1 | 3063 | ||
| CB-184 | Sigma-2 (TMEM97) | 13.4 | 554-fold for σ2 |
| Sigma-1 | 7436 | ||
| SW120 | Sigma-2 (TMEM97) | 11 | 40.9 |
| Sigma-1 | 450 | ||
| Elacridar | TMEM97 | Identical to σ2 receptor | |
| Ro 48-8071 | TMEM97 | Identical to σ2 receptor |
Experimental Protocol: Radioligand Binding Assay
The validation of ligand binding to TMEM97 is predominantly achieved through in vitro radioligand binding assays. This method allows for the determination of binding affinity (Ki) by measuring the displacement of a radiolabeled ligand by the test compound.
Materials:
-
Radioligand: [³H]-Ditolyguanidine ([³H]-DTG) is a commonly used radioligand that binds to both sigma-1 and sigma-2 receptors.
-
Test Compound: this compound or other ligands of interest.
-
Membrane Preparation: Rat liver membrane homogenate or cell membranes from cell lines expressing TMEM97 (e.g., MCF-7 or Sf9 cells overexpressing TMEM97).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM haloperidol) is used to determine non-specific binding.
-
Filtration Apparatus: Glass fiber filters and a filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (e.g., ~3 nM [³H]-DTG), and varying concentrations of the test compound. For determining non-specific binding, the test compound is replaced with a high concentration of a non-labeled ligand.
-
Initiation: The binding reaction is initiated by adding the membrane preparation (approximately 150 µg of protein per well).
-
Incubation: The plate is incubated at room temperature for 120 minutes with gentle agitation.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand. The IC₅₀ is then converted to the Ki value using the Cheng-Prusoff equation.
TMEM97 Signaling and Cellular Function
The binding of ligands like this compound to TMEM97 can modulate several downstream cellular processes. TMEM97 is primarily located in the endoplasmic reticulum and is involved in cholesterol homeostasis by interacting with the Niemann-Pick C1 (NPC1) protein. It has also been shown to regulate calcium signaling. Furthermore, TMEM97 can form a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR) to facilitate the uptake of LDL.
Conclusion
The validation of this compound's binding to TMEM97 is well-supported by experimental data, demonstrating its high affinity and selectivity. The provided comparative data with other ligands and the detailed experimental protocol for radioligand binding assays offer a solid foundation for researchers working on TMEM97-targeted drug discovery. The visualization of the experimental workflow and the signaling pathways associated with TMEM97 further aids in the conceptual understanding of this important therapeutic target. This guide serves as a practical resource for the scientific community, facilitating the design and interpretation of experiments aimed at characterizing novel TMEM97 ligands.
References
Assessing the Specificity of Sigma-2 Receptor Ligand-Induced Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the apoptosis-inducing effects of CB-64D is limited in publicly available literature. This guide provides a comparative framework for assessing the specificity of apoptosis induced by sigma-2 (σ2) receptor ligands, using data from well-studied analogs such as Siramesine, SV119, and WC-26 as illustrative examples. The methodologies and principles outlined here are directly applicable to the evaluation of novel σ2 receptor ligands like this compound.
Introduction
Sigma-2 (σ2) receptors are overexpressed in a variety of tumor cells, making them an attractive target for cancer therapeutics.[1] Ligands that bind to σ2 receptors have been shown to induce cell death in cancer cells, with apoptosis being a prominent mechanism.[2][3] The specificity of this induced apoptosis is a critical factor in determining the therapeutic potential of any new σ2 receptor ligand. This guide compares the pro-apoptotic effects of several σ2 receptor ligands and provides detailed experimental protocols to assess the specificity of this process.
Comparative Analysis of σ2 Receptor Ligand-Induced Apoptosis
The induction of apoptosis by σ2 receptor ligands is a complex process that can involve multiple signaling pathways, including both caspase-dependent and -independent mechanisms.[2][4] The specificity of these ligands can be evaluated by comparing their efficacy in inducing apoptosis in cancer cells versus normal cells, and by dissecting the molecular pathways they activate.
Quantitative Assessment of Apoptosis Induction
The following table summarizes the pro-apoptotic activity of several σ2 receptor ligands in different cancer cell lines. This data provides a benchmark for evaluating the potency of new compounds like this compound.
| Compound | Cell Line | Assay | Result | Reference |
| Siramesine | U87-MG (Glioblastoma) | CCK-8 | IC50: 8.875 µM | |
| U251-MG (Glioblastoma) | CCK-8 | IC50: 9.654 µM | ||
| T98G (Glioblastoma) | CCK-8 | IC50: 7.236 µM | ||
| PC3 (Prostate Cancer) | Trypan Blue Exclusion | LC50: 35 µM | ||
| DU145 (Prostate Cancer) | Trypan Blue Exclusion | LC50: 40 µM | ||
| MCF-7 (Breast Cancer) | MTT | IC50: ~10 µM (at 21h) | ||
| MDA-MB-468 (Breast Cancer) | MTT | IC50: ~10 µM (at 21h) | ||
| WC-26 | Panc-02 (Pancreatic Cancer) | Active Caspase-3 | ~50% apoptosis at 2 mg dose (in vivo) | |
| EMT-6 (Breast Cancer) | Caspase-3 Activity | 7-fold increase at 40 µM | ||
| SV119 | EMT-6 (Breast Cancer) | Caspase-3 Activity | 2.5-fold increase at 40 µM | |
| A011 | MCF-7/ADR (Breast Cancer) | Flow Cytometry (Apoptosis) | 25.15% ± 9.99% apoptosis at 10 µM | |
| MCF-7 (Breast Cancer) | Flow Cytometry (Apoptosis) | 11.87% ± 1.84% apoptosis at 10 µM |
Signaling Pathways in σ2 Receptor Ligand-Induced Apoptosis
The pro-apoptotic signaling initiated by σ2 receptor ligands is multifaceted. Key pathways identified include the intrinsic (mitochondrial) and extrinsic pathways of apoptosis, as well as autophagy.
Experimental Workflow for Assessing Apoptosis
Caption: Workflow for assessing σ2 ligand-induced apoptosis.
Key Signaling Pathways
Studies on siramesine and other σ2 ligands suggest the involvement of mitochondrial destabilization, leading to the release of pro-apoptotic factors, and the activation of effector caspases. Additionally, inhibition of the mTOR signaling pathway, a key regulator of cell growth and survival, has been observed.
Caption: Signaling pathways in σ2 ligand-induced cell death.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of apoptosis. The following are standard protocols that can be adapted for the study of this compound.
Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the σ2 receptor ligand at various concentrations for the desired time.
-
Include a negative control (untreated cells) and a positive control (e.g., cells treated with staurosporine).
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
-
Staining:
-
Wash cells twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate compensation and gating strategies to differentiate the cell populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with the σ2 receptor ligand at various concentrations.
-
-
Assay:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Express the results as a fold change in caspase activity relative to the untreated control.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is an early indicator of apoptosis.
Materials:
-
JC-1 dye or TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Flow cytometer or fluorescence microscope
Procedure (using JC-1):
-
Cell Preparation and Treatment:
-
Treat cells with the σ2 receptor ligand as described previously.
-
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed cell culture medium containing 2 µM JC-1 dye.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Analysis:
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression or phosphorylation status.
-
Conclusion
The assessment of apoptosis induction by a novel σ2 receptor ligand like this compound requires a multi-faceted approach. By employing the comparative data and detailed experimental protocols provided in this guide, researchers can systematically evaluate the specificity and mechanism of action of new compounds. A thorough investigation, including dose-response studies in various cancer and normal cell lines, and a detailed analysis of the underlying signaling pathways, will be crucial in determining the therapeutic potential of this compound and other emerging σ2 receptor ligands.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Selective sigma-2 ligands preferentially bind to pancreatic adenocarcinomas: applications in diagnostic imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sigma-2 ligands induce tumour cell death by multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CB-64D's Anti-Cancer Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the selective sigma-2 receptor agonist, CB-64D, across various cancer cell lines. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
This compound is a potent and highly selective agonist for the sigma-2 receptor, demonstrating significant anti-proliferative and pro-apoptotic effects in a range of cancer cell models. This guide synthesizes available data on its efficacy, mechanism of action, and provides detailed experimental protocols for the validation of its effects.
Comparative Efficacy of this compound and Other Sigma-2 Agonists
The cytotoxic effects of this compound and the alternative sigma-2 receptor agonist, CB-184, have been evaluated in several human breast cancer cell lines. The half-maximal effective concentration (EC50) for cytotoxicity, as measured by lactate dehydrogenase (LDH) release after a 48-hour exposure, is summarized below.
| Cell Line | Cancer Type | p53 Status | Drug Resistance | This compound EC50 (µM) | CB-184 EC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | Sensitive | 19.8 ± 1.2 | 10.8 ± 0.9 |
| T47D | Breast Ductal Carcinoma | Mutant | Resistant | 21.6 ± 1.9 | 12.5 ± 1.1 |
| SKBr3 | Breast Adenocarcinoma | Mutant | Resistant | 25.3 ± 2.5 | 15.7 ± 1.8 |
| MCF-7/Adr- | Breast Adenocarcinoma | Mutant | Doxorubicin-Resistant | 20.5 ± 1.5 | 11.9 ± 1.3 |
Mechanism of Action: A Divergent Apoptotic Pathway
This compound has been shown to induce apoptosis in cancer cells through a mechanism that appears to be cell-line dependent. In breast cancer cell lines, the induced cell death is notably independent of p53 status and caspase activation[1]. In contrast, studies on the human neuroblastoma cell line SK-N-SH reveal a caspase-dependent apoptotic pathway[2]. This suggests that the downstream signaling of sigma-2 receptor activation by this compound may be influenced by the specific cellular context.
dot
Figure 1. Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A representative experimental workflow for assessing the effect of this compound on cell viability and cytotoxicity is depicted below.
dot
Figure 2. Workflow for cytotoxicity and viability assays.
a) MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
b) LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Incubation: Incubate the plate for the desired time period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Detection Assays
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
b) TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Counterstaining: Stain the nuclei with a DNA dye such as DAPI.
-
Visualization: Visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspases, PARP, Bcl-2 family members) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
dot
Figure 3. Differential apoptotic mechanisms of this compound.
References
A Comparative Analysis of CB-64D and Non-Selective Sigma Receptor Ligands
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective sigma-2 (σ2) receptor ligand CB-64D with non-selective sigma receptor ligands. This document synthesizes experimental data on binding affinities, functional effects, and mechanisms of action to highlight the distinct pharmacological profiles of these compounds.
This compound has emerged as a valuable tool for investigating the physiological and pathological roles of the σ2 receptor due to its high selectivity. In contrast, non-selective ligands, which bind to both sigma-1 (σ1) and σ2 receptors, have been used historically to probe the broader functions of sigma receptors. This guide will delve into the key differences between these classes of ligands, supported by experimental evidence.
Data Presentation: A Quantitative Comparison
The following table summarizes the binding affinities of this compound and common non-selective sigma receptor ligands for σ1 and σ2 receptors.
| Ligand | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) | Reference |
| This compound | 3063 | 16.5 | 185-fold for σ2 | [1] |
| Haloperidol | 2.8 | ~2.8 | Non-selective | |
| 1,3-di-o-tolylguanidine (DTG) | ~35.5 | ~39.9 | Non-selective |
Note: Ki values for Haloperidol and DTG can vary between studies and tissues.
Performance Comparison: Induction of Apoptosis
A key functional difference between this compound and non-selective sigma receptor ligands lies in their mechanism of inducing cell death in cancer cells. Studies have shown that the σ2 selective agonist this compound induces apoptosis in breast tumor cell lines.[2] Interestingly, this effect was found to be independent of caspase activation, suggesting a novel apoptotic pathway.[2]
In a direct comparison, the cytotoxic effects of this compound were observed in both drug-sensitive (MCF-7) and drug-resistant (MCF-7/Adr) breast cancer cell lines.[2] The non-selective sigma ligand haloperidol also induced apoptosis in these cell lines.[2] However, a significant potentiation of cytotoxicity was observed when a subtoxic dose of another σ2 selective agonist, CB-184, was combined with doxorubicin in both cell lines, whereas haloperidol only potentiated doxorubicin's effect in the drug-resistant cells. This suggests that selective σ2 receptor activation may offer a more consistent chemosensitizing effect across different cancer cell phenotypes.
Experimental Protocols
Sigma Receptor Binding Assay
A standard method to determine the binding affinity of ligands for sigma receptors involves a competitive radioligand binding assay.
Materials:
-
Membrane preparations from tissues or cells expressing sigma receptors (e.g., rat liver, cancer cell lines).
-
Radioligand: [3H]-(+)-pentazocine for σ1 receptors or [3H]-1,3-di-o-tolylguanidine ([3H]DTG) for σ2 receptors (in the presence of a masking agent for σ1 sites like (+)-pentazocine).
-
Test ligand (e.g., this compound, haloperidol, DTG) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test ligand in the incubation buffer.
-
Allow the binding to reach equilibrium (e.g., 120 minutes at room temperature for [3H]DTG).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the inhibition constant (Ki) of the test ligand using the Cheng-Prusoff equation.
Apoptosis Assay using Annexin V Staining
Annexin V staining is a common method to detect apoptosis by flow cytometry.
Materials:
-
Cells of interest (e.g., cancer cell lines).
-
Test compound (e.g., this compound).
-
Annexin V-FITC conjugate.
-
Propidium Iodide (PI) solution.
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2).
-
Flow cytometer.
Procedure:
-
Culture cells and treat with the desired concentration of the test compound for a specified duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Caspase Activation Assay
Caspase activation, a hallmark of apoptosis, can be measured using fluorogenic substrates.
Materials:
-
Cells of interest.
-
Test compound.
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC).
-
Cell lysis buffer.
-
Fluorometer.
Procedure:
-
Treat cells with the test compound.
-
Lyse the cells to release intracellular contents.
-
Incubate the cell lysate with the caspase-3 substrate.
-
Measure the fluorescence generated by the cleavage of the substrate by active caspase-3 using a fluorometer.
-
The increase in fluorescence is proportional to the caspase-3 activity.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for apoptosis induction by σ2 receptor agonists and a general overview of caspase-dependent apoptosis.
Experimental Workflow
References
Unveiling the Downstream Effects of CB-64D: A Comparative Guide to Sigma-2 Receptor Agonist-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sigma-2 receptor (S2R) agonist, CB-64D, with alternative compounds, focusing on the validation of its downstream signaling pathways. The S2R is a promising therapeutic target in oncology due to its overexpression in proliferating tumor cells.[1] Agonists of this receptor, such as this compound, have been shown to induce apoptosis in various cancer cell lines, making them attractive candidates for further investigation.[1][2]
Performance Comparison of Sigma-2 Receptor Agonists
This compound is a potent and highly selective agonist for the sigma-2 receptor. To objectively assess its performance, this guide compares its binding affinity and cytotoxic effects with two other notable S2R agonists, CB-184 and PB221.
CB-184, a structurally related compound to this compound, also demonstrates high affinity and selectivity for the S2R.[2] PB221 is another S2R agonist that has shown significant anti-tumor activity, including in brain tumor models.
Table 1: Comparison of Sigma-2 Receptor Agonist Performance
| Compound | Sigma-2 (S2R) Ki (nM) | Sigma-1 (S1R) Ki (nM) | S2R Selectivity (S1R Ki / S2R Ki) | Cell Line | IC50/EC50 (µM) |
| This compound | 16.5 | 3063 | ~185-fold | Breast Tumor Cell Lines (MCF-7, T47D, etc.) | Dose-dependent cytotoxicity observed, EC50 values are similar across cell lines.[2] |
| CB-184 | 13.4 | 7436 | ~554-fold | Breast Tumor Cell Lines (MCF-7, T47D, etc.) | Dose-dependent cytotoxicity observed, EC50 values are similar across cell lines. |
| PB221 | Not explicitly found | Not explicitly found | Not explicitly found | ALTS1C1 (murine astrocytoma) | 10.61 ± 0.96 |
| UN-KC6141 (murine pancreatic) | 13.13 ± 1.15 |
Downstream Signaling Pathways of Sigma-2 Receptor Agonists
The activation of the sigma-2 receptor by agonists like this compound initiates a cascade of downstream signaling events that culminate in apoptotic cell death. While the precise, linear pathway is still under investigation and may be cell-type dependent, a consensus mechanism involves the induction of cellular stress and the activation of apoptotic machinery.
Key signaling events include:
-
Induction of Mitochondrial Oxidative Stress: S2R agonists have been shown to increase the production of reactive oxygen species (ROS) within the mitochondria.
-
Modulation of Intracellular Calcium: Activation of S2R can lead to the release of calcium from intracellular stores, such as the endoplasmic reticulum, disrupting cellular homeostasis.
-
Alterations in Sphingolipid Metabolism: Some S2R agonists can influence the levels of signaling lipids like ceramides, which are involved in apoptosis.
-
Caspase Activation: The apoptotic cascade often involves the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates, leading to cell death.
-
Caspase-Independent Apoptosis: Notably, in some breast cancer cell lines, this compound and CB-184 have been observed to induce apoptosis through a novel pathway that is independent of p53 and caspases.
Below is a diagram illustrating the proposed downstream signaling pathway of S2R agonists.
Experimental Validation Protocols
To validate the downstream signaling pathways of this compound and compare its efficacy with other compounds, the following experimental protocols are recommended.
Experimental Workflow
The general workflow for validating the effects of this compound involves cell culture, treatment with the compound, and subsequent analysis of cell viability and apoptotic markers.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for Apoptotic Markers (Cleaved Caspase-3 and PARP)
This technique is used to detect the presence and relative abundance of specific proteins involved in apoptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system and quantify the band intensities. Normalize the protein of interest to the loading control.
References
Evaluating the Enantioselectivity of CB-64D for Sigma-2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the enantioselectivity of the sigma-2 (σ2) receptor ligand, CB-64D. The document presents a comparative analysis of this compound with its enantiomer and other relevant sigma receptor ligands, supported by experimental data and detailed methodologies. The objective is to offer a clear perspective on the compound's performance and its potential as a selective tool for sigma-2 receptor research.
Quantitative Comparison of Ligand Binding Affinity
The enantioselectivity of this compound is demonstrated by comparing its binding affinity (Ki) for sigma-1 (σ1) and sigma-2 (σ2) receptors with that of its enantiomer, CB-64L. The following table summarizes the binding data for the CB-64 enantiomers and a related pair of enantiomeric compounds, CB-182 and CB-184, providing a clear view of their receptor subtype selectivity. The data highlights a distinct and opposite enantioselectivity profile for the two sigma receptor subtypes.
| Compound | Enantiomer | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity Ratio |
| This compound | (+)-1R,5R | 3063 | 16.5 | 185-fold for σ2 |
| CB-64L | (-)-1S,5S | 10.5 | 154 | 14.7-fold for σ1 |
| CB-184 | (+)-1R,5R | 7436 | 13.4 | 554-fold for σ2 |
| CB-182 | (-)-1S,5S | 27.3 | 35.5 | 0.77 (no selectivity) |
| Data sourced from Bowen et al., 1995.[1] |
As the data indicates, this compound exhibits a high affinity and significant selectivity for the sigma-2 receptor over the sigma-1 receptor. In contrast, its enantiomer, CB-64L, shows a preference for the sigma-1 receptor. This opposite enantioselectivity is also observed with CB-184 and CB-182, further establishing this characteristic for this class of compounds.[1]
The following table provides a broader comparison with other notable sigma-2 receptor ligands to contextualize the performance of this compound.
| Ligand | Type | σ2 Ki (nM) | σ1 Ki (nM) | Key Features |
| This compound | Agonist | 16.5 | 3063 | High σ2 selectivity, induces caspase-independent apoptosis.[1][2] |
| Siramesine | Agonist | Potent | - | Induces cancer cell death. |
| PB28 | Agonist | 0.68 | 0.38 | High affinity for both σ1 and σ2, antitumor activity. |
| RHM-1 | Antagonist | ~0.2 (Kd) | High Selectivity | High-affinity radioiodinated ligand for binding assays.[3] |
| SW120 | Fluorescent Ligand | 11 | 450 | Fluorescent probe for imaging cell proliferation. |
| CM572 | Irreversible Partial Agonist | 14.6 | ≥ 10,000 | Binds irreversibly to σ2 receptors. |
Experimental Protocols
The determination of ligand binding affinities for sigma receptors is typically achieved through radioligand binding assays. Below is a detailed methodology for conducting such an experiment.
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
Objective: To determine the binding affinity (Ki) of test compounds for sigma-1 and sigma-2 receptors by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Membrane Preparations: Guinea pig brain membranes (for σ1 assays) or rat liver membranes (for σ2 assays) are commonly used due to their respective receptor densities. Alternatively, cell lines with known sigma receptor expression can be used.
-
Radioligands:
-
For σ1 assays: --INVALID-LINK---pentazocine (a selective σ1 ligand).
-
For σ2 assays: [³H]-1,3-di-o-tolylguanidine ([³H]DTG), a non-selective ligand for both σ1 and σ2 receptors.
-
-
Masking Agent (for σ2 assays): (+)-pentazocine, a selective σ1 ligand, is used to block the binding of [³H]DTG to σ1 receptors, thus isolating its binding to σ2 receptors.
-
Test Compounds: Unlabeled ligands to be evaluated (e.g., this compound, CB-64L).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration System: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the chosen tissue (guinea pig brain or rat liver) in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the following in a total volume of 150-250 µL:
-
Membrane homogenate (~300 µg protein).
-
For σ1 Assay: A fixed concentration of --INVALID-LINK---pentazocine (e.g., ~5 nM).
-
For σ2 Assay: A fixed concentration of [³H]DTG (e.g., 1-5 nM) and a masking concentration of (+)-pentazocine (e.g., 100 nM).
-
Varying concentrations of the unlabeled test compound (e.g., from 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60-120 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol).
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Sigma-2 Receptor Signaling
While the complete signaling cascade of the sigma-2 receptor is still under active investigation, studies have shown that agonist binding, such as with this compound, can trigger distinct downstream cellular events. A key reported effect is the induction of apoptosis in cancer cells. Interestingly, this apoptotic pathway appears to be independent of caspase activation, distinguishing it from the mechanisms of many conventional chemotherapeutic agents. Furthermore, sigma-2 receptor activation has been linked to the modulation of intracellular calcium levels.
Caption: Postulated signaling events following sigma-2 agonist binding.
Conclusion
The available data strongly supports the high enantioselectivity of this compound for the sigma-2 receptor. Its preference for the sigma-2 subtype, in contrast to its enantiomer's preference for the sigma-1 subtype, makes it a valuable pharmacological tool for selectively probing sigma-2 receptor function. The ability of this compound to induce a distinct, caspase-independent apoptotic pathway further highlights its potential as a lead compound in the development of novel therapeutics, particularly in oncology. The experimental protocols outlined provide a standardized framework for researchers to further investigate this compound and other sigma-2 receptor ligands.
References
Safety Operating Guide
Comprehensive Disposal Protocol for Compound CB-64D
Disclaimer: Compound CB-64D is a substance identified in medicinal chemistry research and is understood to be (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one.[1] As a morphinan derivative, it requires careful handling and disposal as a potentially hazardous chemical waste. This document provides a general framework for its safe disposal. However, users must consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure all necessary personal protective equipment (PPE) is worn and emergency procedures are understood.
Personal Protective Equipment (PPE):
| PPE Category | Item | Material/Standard |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 Compliant |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene |
| Body Protection | Laboratory Coat | Flame-Resistant |
| Respiratory | Fume Hood | Required for handling powders or creating solutions. |
Emergency Procedures: In the event of a spill or exposure, immediately consult the this compound Safety Data Sheet (SDS) for specific first aid and cleanup measures. General guidelines include evacuating the area, providing ventilation, and containing the spill with absorbent materials.
Waste Identification and Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2] this compound waste must be collected and segregated based on its physical state and potential chemical incompatibilities.
Waste Segregation Protocol:
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
Segregate into aqueous, halogenated, and non-halogenated solvent waste streams.
-
Store in separate, compatible, and clearly labeled liquid waste containers.
-
-
Sharps Waste:
-
Needles, syringes, and broken glass contaminated with this compound.
-
Place in a designated, puncture-resistant sharps container labeled as "Hazardous Waste".[3]
-
This compound Waste Segregation Workflow
A workflow for segregating different forms of this compound waste.
Waste Container Management
All hazardous waste must be stored in appropriate containers that are properly labeled and managed to prevent leaks or spills.
Container Requirements:
| Attribute | Specification | Rationale |
| Material | Chemically compatible with this compound and any solvents. | Prevents degradation or reaction with the container. |
| Condition | Good condition, no leaks, cracks, or rust. | Ensures containment and prevents environmental release. |
| Closure | Tight-fitting, screw-on cap. | Prevents spills and evaporation. Parafilm is not a substitute for a proper cap. |
| Secondary Containment | Place containers in a larger, chemically resistant tray or tub. | Contains leaks or spills from the primary container. |
Labeling:
All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "(+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one" and any other components in the waste stream.
-
The accumulation start date.
-
The associated hazards (e.g., Toxic).
On-Site Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory where it is generated.
SAA Guidelines:
-
The SAA must be under the control of the laboratory personnel.
-
Keep waste containers closed except when adding waste.
-
Do not accumulate more than 55 gallons of total hazardous waste at any one time.
-
Once a container is full, it must be moved to the central hazardous waste storage area within three days.
This compound Disposal Decision Tree
A step-by-step decision guide for proper this compound waste handling.
Final Disposal Procedure
Never dispose of this compound down the drain or in the regular trash. All waste containing this compound must be collected for disposal by the institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
Step-by-Step Disposal:
-
Segregation: Properly segregate the waste into solid, liquid, and sharps containers as described in Section 2.
-
Containment: Use appropriate, compatible containers with secure lids.
-
Labeling: Affix a completed hazardous waste label to each container as soon as the first drop of waste is added.
-
Storage: Keep the labeled containers in your designated Satellite Accumulation Area.
-
Pickup Request: Once a waste container is nearly full, submit a chemical waste collection request to your institution's EH&S office.
-
Documentation: Maintain a log of all hazardous waste generated and disposed of for your laboratory records.
References
Essential Safety and Handling Guidance for CB-64D
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for handling the chemical compound CB-64D. Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific compound, this guidance is based on general laboratory safety principles for handling novel chemical entities of similar structure. It is imperative that a risk assessment be conducted by qualified personnel before any handling of this compound.
Chemical Identification
| Identifier | Value |
| Chemical Name | (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one |
| Synonyms | CB 64D, CB64D, CHEMBL2008486, 754350 |
| CAS Number | 157752-20-0 |
| Molecular Formula | C22H23NO2.HCl |
Personal Protective Equipment (PPE)
As a precautionary measure, the following personal protective equipment should be considered the minimum requirement when handling this compound.
| PPE Category | Recommended Specifications |
| Hand Protection | Nitrile gloves (ensure compatibility with the solvent used to dissolve this compound). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If aerosolization is possible or if handling large quantities, a properly fitted respirator (e.g., N95 or higher) may be necessary. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a chemical fume hood to minimize inhalation exposure.
-
Procedural Controls:
-
Before use, ensure all necessary PPE is donned correctly.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dusts or aerosols. If working with a solid form, use appropriate tools to handle the material.
-
If creating solutions, add the solid to the solvent slowly.
-
After handling, wash hands thoroughly with soap and water.
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials (strong oxidizing agents should be avoided as a general precaution).
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Collection: Collect all solid waste and contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and labeled hazardous waste container.
-
Liquid Waste: Collect any solutions of this compound in a separate, sealed, and labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Disclaimer: This information is provided as a general guide and is not a substitute for a formal risk assessment. All laboratory personnel must be trained in proper chemical handling techniques and be familiar with the specific hazards of the materials they are working with. Always consult with your institution's EHS department for guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
